4-Bromophenoxyacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEBGAQWWSUOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062034 | |
| Record name | Acetic acid, (4-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
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Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-91-7 | |
| Record name | 2-(4-Bromophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (4-Bromophenoxy)acetic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenoxy)acetic acid | |
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| Record name | Acetic acid, 2-(4-bromophenoxy)- | |
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| Record name | Acetic acid, (4-bromophenoxy)- | |
| Source | EPA DSSTox | |
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| Record name | (4-bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (4-Bromophenoxy)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM8SNH9TP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromophenoxyacetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the well-established Williamson ether synthesis for its preparation and outlines the standard analytical techniques for its structural confirmation and purity assessment.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In this specific synthesis, 4-bromophenol is deprotonated by a strong base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.
A general reaction for the synthesis is as follows:
Reaction: 4-Bromophenol + Chloroacetic Acid → this compound
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the Williamson ether synthesis of analogous phenoxyacetic acids.
Materials:
-
4-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Preparation of Sodium 4-Bromophenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-bromophenol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide.
-
-
Reaction with Chloroacetic Acid:
-
To the solution of sodium 4-bromophenoxide, add an equimolar amount of chloroacetic acid.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction is typically refluxed for 1-2 hours to ensure completion.
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic, as confirmed by pH paper. This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
-
Purification:
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals thoroughly to obtain the final product.
-
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.
Data Presentation
| Parameter | Observed Value |
| Physical State | White to off-white crystalline solid |
| Melting Point | 156-159 °C |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| ¹H NMR (CDCl₃, ppm) | Data not available in search results |
| ¹³C NMR (CDCl₃, ppm) | Data not available in search results |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks expected but specific data not found |
| Mass Spectrum (m/z) | Expected molecular ion peak but specific data not found |
Experimental Protocols for Characterization
1. Melting Point Determination:
-
A small amount of the dried, purified product is packed into a capillary tube.
-
The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded. The expected spectrum would show distinct signals for the aromatic protons and the methylene protons of the acetic acid moiety, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: A spectrum is obtained from a concentrated sample solution. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.
-
The FT-IR spectrum is recorded. Key characteristic peaks would include:
-
A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
C-O stretching vibrations for the ether linkage and the carboxylic acid.
-
C-H stretching and bending vibrations for the aromatic ring and the methylene group.
-
A C-Br stretching vibration at a lower frequency.
-
4. Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer.
-
The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenoxyacetic acid (CAS No: 1878-91-7) is a halogenated phenoxyacetic acid derivative with applications in chemical synthesis and biological research, notably as a plant growth regulator. Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, details common experimental protocols for their determination, and outlines a typical synthesis workflow.
Chemical Identity and Physical Properties
This compound is a solid, crystalline compound at room temperature. Its core structure consists of a phenoxyacetic acid moiety with a bromine atom substituted at the para position of the phenyl ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-Bromophenoxy)acetic acid |
| CAS Number | 1878-91-7[1][2][3][4][5] |
| Molecular Formula | C₈H₇BrO₃[1][4] |
| Molecular Weight | 231.04 g/mol [1][4][6] |
| InChI Key | SZEBGAQWWSUOHT-UHFFFAOYSA-N[6] |
| Canonical SMILES | C1=CC(=CC=C1OC(=O)C)Br |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Solid, powder to crystal | [2][3] |
| Melting Point | 149-153 °C | [2][3] |
| 151 °C | [6] | |
| 159 °C | [7] | |
| 157-161 °C | ||
| Boiling Point | Data not available | [2] |
| Solubility | Soluble in methanol. Water solubility is not explicitly quantified but is expected to be low for the undissociated acid. | [2] |
| pKa | 3.13 | |
| 3.09 ± 0.10 (Predicted) | ||
| logP (Octanol-Water Partition Coefficient) | Data not available | [2] |
Synthesis
A common and logical route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this specific case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an α-haloacetate, such as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Logical Synthesis Workflow
Below is a diagram illustrating the logical steps for the synthesis of this compound via the Williamson ether synthesis.
Caption: Williamson ether synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from organotin(IV) derivatives, the expected chemical shifts for the parent acid in CDCl₃ are as follows:
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons/Carbons |
| ¹H NMR | ~10-12 | Singlet (broad) | 1H (COOH) |
| 7.41–7.37 | Multiplet (d) | 2H (aromatic, ortho to Br) | |
| 6.83–6.79 | Multiplet (d) | 2H (aromatic, ortho to O) | |
| 4.59 | Singlet | 2H (CH₂) | |
| ¹³C NMR | ~173.0 | - | C=O |
| 157.1 | - | C-O (aromatic) | |
| 132.2 | - | C-H (aromatic, ortho to Br) | |
| 116.3 | - | C-H (aromatic, ortho to O) | |
| 114.5 | - | C-Br (aromatic) | |
| 65.7 | - | O-CH₂ |
Note: Data is inferred from the spectra of organotin(IV) derivatives of this compound and may vary slightly for the free acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.
-
C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.
-
Molecular Ion (M⁺): Expected at m/z 230 and 232 with approximately equal intensity.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 185/187.
-
Cleavage of the ether bond, potentially forming a bromophenoxy radical cation at m/z 172/174.
-
Loss of the entire side chain (-CH₂COOH) to give a bromophenol fragment.
-
Experimental Protocols
The following sections detail generalized protocols for determining the key physicochemical properties of a solid organic acid like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Solubility Determination
Methodology (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃) are used.
-
Procedure:
-
Approximately 25 mg of this compound is added to 0.5 mL of the solvent in a test tube.
-
The mixture is agitated or stirred vigorously for 1-2 minutes.
-
The sample is observed for dissolution. If it dissolves, it is classified as soluble. If not, it is classified as insoluble.
-
For acidic compounds like this compound, solubility in basic solutions (NaOH, NaHCO₃) is expected due to the formation of the water-soluble carboxylate salt. Effervescence upon addition to NaHCO₃ confirms the presence of an acid stronger than carbonic acid.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup:
-
The solution is placed in a beaker with a magnetic stirrer.
-
A calibrated pH electrode is immersed in the solution.
-
A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Procedure:
-
The initial pH of the acid solution is recorded.
-
The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is determined from the inflection point of the curve.
-
The volume of NaOH at the half-equivalence point is determined. The pH at this point is equal to the pKa of the acid.
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Procedure:
-
A known amount of this compound is dissolved in the saturated n-octanol.
-
A volume of the saturated aqueous buffer is added to a flask containing the octanol solution.
-
The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Quantification:
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Characterization Workflow
The following diagram outlines a logical workflow for the complete physicochemical characterization of a synthesized compound like this compound.
Caption: Workflow for the characterization of this compound.
Applications
This compound is primarily utilized in research and development with key applications including:
-
Plant Growth Regulation: It acts as a herbicide and a plant growth regulator, similar to other phenoxyacetic acids.
-
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other agrochemicals.
-
Biochemical Research: It is used in studies investigating plant hormone interactions and the effects of auxins on plant development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Bromoacetic Anhydride|CAS 13094-51-4|RUO [benchchem.com]
- 3. In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of this compound | CoLab [colab.ws]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Bromophenoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Bromophenoxyacetic acid. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. This document summarizes key quantitative NMR data, outlines experimental protocols, and provides visualizations to aid in the interpretation of the spectroscopic information.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) for the key protons and carbons in the molecule. This data is derived from the analysis of the compound in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (-OCH₂-) | 4.59 | Singlet |
| Aromatic (H-4, H-4') | 6.79 - 6.83 | Multiplet |
| Aromatic (H-5, H-5') | 7.37 - 7.41 | Multiplet |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 173.0 |
| Methylene (-OCH₂-) | 65.7 |
| Aromatic (C-3) | 157.1 |
| Aromatic (C-4, C-4') | 116.3 |
| Aromatic (C-5, C-5') | 132.2 |
| Aromatic (C-6) | 114.5 |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a general methodology for the preparation of samples and the operation of the NMR spectrometer, based on standard practices.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.
NMR Spectrometer Operation
-
Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Acquisition of ¹H NMR Spectrum:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
-
-
Acquisition of ¹³C NMR Spectrum:
-
A proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
-
The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms, which corresponds to the assignments in the ¹³C NMR data table.
References
Solubility of 4-Bromophenoxyacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromophenoxyacetic acid in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on compiling available qualitative information and presenting a detailed, adaptable experimental protocol for researchers to determine precise solubility values.
Qualitative Solubility Summary
This compound exhibits solubility in a range of polar organic solvents. The available literature indicates its solubility in the following solvents, which is crucial for its use in synthesis, purification, and various analytical applications.
| Solvent | Solubility Description | Source Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Chloroform | Soluble | [2] |
| Alcohol (general) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [4][5] |
| Methanol | Slightly Soluble | [6] |
| Potassium Hydroxide (KOH) | Soluble | [1] |
It is important to note that a safety data sheet from a major supplier for this compound explicitly states "No data available" for water solubility and the partition coefficient (n-octanol/water), highlighting the need for experimental determination of these values.[7]
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the solubility of a solid compound in a liquid solvent. This method can be readily adapted for this compound and various organic solvents.
Principle
This method relies on achieving a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A saturated solution is one in which the maximum amount of solute has dissolved in the solvent and is in equilibrium with any undissolved solid.[8][9] The concentration of the solute in the clear, saturated supernatant is then determined, typically by gravimetric or spectroscopic analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer (for spectroscopic analysis)
-
Drying oven
Procedure
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.[10]
-
Prepare a stock of the chosen organic solvent.
-
Accurately weigh a sample of this compound.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[8]
-
Prepare several replicate samples for each solvent and temperature to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.[8]
-
Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Concentration Analysis:
-
Gravimetric Method:
-
Dispense the filtered supernatant into the pre-weighed dish and record the exact volume or mass.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.
-
Dry the remaining solid residue in an oven at a suitable temperature below the melting point of this compound until a constant weight is achieved.[10][11]
-
The final weight of the residue represents the mass of this compound dissolved in the known volume/mass of the solvent.
-
Spectroscopic Method (if applicable):
-
If this compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of a series of solutions of known concentrations at a specific wavelength (λmax).
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Data Calculation and Presentation
-
Gravimetric Analysis:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
-
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound) / Volume of supernatant (L)
-
-
Spectroscopic Analysis:
-
Determine the concentration from the calibration curve and account for any dilutions made.
-
The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with appropriate units and a measure of experimental error (e.g., standard deviation from replicates).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
This guide provides a foundation for researchers working with this compound. While published quantitative solubility data is scarce, the provided qualitative information and the detailed experimental protocol will enable scientists to accurately determine the solubility in their solvents of interest, facilitating further research and development.
References
- 1. [this compound] [kisanbio.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. 488-43-7 | D-Glucamine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 5. WO2014111661A1 - Novel water-soluble complexing agents and corresponding lanthanide complexes - Google Patents [patents.google.com]
- 6. O-BROMOPHENOXYACETIC ACID | 1879-56-7 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. uomus.edu.iq [uomus.edu.iq]
Unveiling 4-Bromophenoxyacetic Acid: A Technical Guide to its Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context and synthesis methods of 4-Bromophenoxyacetic acid, a significant molecule in the landscape of chemical research. While a singular "discovery" event for this compound is not prominently documented in readily available historical records, its synthesis is a classic illustration of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This guide provides a detailed examination of the historical synthetic routes, experimental protocols, and relevant data, offering valuable insights for modern researchers.
The Genesis of Aryloxyacetic Acids: The Williamson Ether Synthesis
The synthesis of this compound is fundamentally based on the Williamson ether synthesis, a method developed by Alexander Williamson in 1850. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general principle for the synthesis of aryloxyacetic acids involves the reaction of a phenol with a haloacetic acid, typically in the presence of a base.
The logical workflow for this synthesis is depicted below:
Caption: General workflow of the Williamson ether synthesis for this compound.
Historical Synthesis Methods: A Practical Examination
Early 20th-century chemical literature provides examples of the synthesis of various phenoxyacetic acids. While a specific seminal paper for the 4-bromo derivative is elusive, the methodology was well-established. The following protocol is a representative historical method adapted from the procedures of that era for the synthesis of substituted phenoxyacetic acids.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-bromophenol and chloroacetic acid.
Materials:
-
4-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Sodium Phenoxide: In a flask equipped with a reflux condenser, dissolve a specific molar equivalent of 4-bromophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol to form the more nucleophilic sodium 4-bromophenoxide.
-
Preparation of Sodium Chloroacetate: In a separate vessel, neutralize a molar equivalent of chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.
-
Reaction: Add the sodium chloroacetate solution to the sodium 4-bromophenoxide solution. Heat the mixture to reflux for a specified period to facilitate the nucleophilic substitution reaction.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid. This step protonates the carboxylate to precipitate the crude this compound.
-
Purification: Isolate the crude product by filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol or hot water, to yield the final product.
The logical flow of this experimental procedure is illustrated in the following diagram:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data from Historical Syntheses
The following table summarizes typical quantitative data that would be expected from a historical synthesis of this compound based on the Williamson ether synthesis. It is important to note that yields and purity would have varied based on the specific conditions and purification techniques of the era.
| Parameter | Typical Value (Historical Context) | Notes |
| Reactant Ratios | ||
| 4-Bromophenol | 1 molar equivalent | The limiting reagent. |
| Chloroacetic Acid | 1 - 1.2 molar equivalents | A slight excess was often used to ensure complete reaction of the more valuable phenol. |
| Sodium Hydroxide | 2 - 2.2 molar equivalents | To neutralize both the phenol and the chloroacetic acid, with a slight excess to drive the reaction. |
| Reaction Conditions | ||
| Solvent | Water | A common and economical solvent for this reaction. |
| Reaction Temperature | Reflux (~100 °C) | Heating was necessary to achieve a reasonable reaction rate. |
| Reaction Time | 2 - 4 hours | Monitored by the disappearance of starting material, if analytical techniques were available. |
| Product Characteristics | ||
| Yield | 70-90% | Considered a good to excellent yield for the time. |
| Melting Point (crude) | Variable | Dependent on the purity after initial precipitation. |
| Melting Point (purified) | ~156-158 °C | A key indicator of purity. |
| Appearance | White to off-white crystalline solid | The expected physical state of the purified product. |
This guide provides a comprehensive overview of the historical synthesis of this compound, grounded in the fundamental principles of the Williamson ether synthesis. For contemporary researchers, understanding these historical methods offers a valuable perspective on the evolution of synthetic organic chemistry and a solid foundation for the development of modern synthetic strategies.
A Technical Guide to Quantum Chemical Calculations for 4-Bromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of 4-Bromophenoxyacetic acid. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in leveraging theoretical calculations to understand and predict the molecular properties of this compound. Due to a scarcity of published computational data for this compound, this document focuses on establishing a robust methodological workflow, outlining the necessary computational and experimental protocols, and illustrating how data should be presented and interpreted.
Introduction
This compound (Br-C₆H₄-O-CH₂-COOH) is a halogenated phenoxyacetic acid derivative. Compounds within this class are recognized for their diverse applications, including their roles as herbicides and as scaffolds in pharmaceutical development. Understanding the molecule's three-dimensional structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe these characteristics at the atomic level. By simulating the molecule's behavior, researchers can gain insights into its stability, spectroscopic signatures, and electronic frontier orbitals (HOMO and LUMO), which are fundamental to its chemical reactivity and potential as a drug candidate. This guide outlines the standard procedures for such an investigation.
Methodologies and Protocols
A thorough computational analysis of this compound requires a multi-step approach, beginning with structural optimization and followed by frequency and electronic property calculations. The theoretical results should ideally be validated against experimental data.
DFT is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. The following protocol outlines a typical workflow.
-
Software: Calculations are commonly performed using software packages like Gaussian, ORCA, or Spartan.
-
Model Chemistry Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a standard choice known for its reliability in predicting geometries and vibrational frequencies for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the bonding environments of both heavy atoms and hydrogens.
-
-
Step 1: Geometry Optimization: The initial structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.
-
Step 2: Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the molecule's vibrational modes, which can be directly compared to experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often systematically overestimated and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.
-
-
Step 3: Electronic Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Step 4: Spectroscopic Simulation:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts relative to a standard like Tetramethylsilane (TMS).
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths of electronic transitions.
-
-
Synthesis and Purification: this compound is typically synthesized from 4-bromophenol and chloroacetic acid under basic conditions. The resulting product should be purified, for example by recrystallization from water, to obtain a high-purity sample for spectroscopic analysis.
-
FT-IR and FT-Raman Spectroscopy: The infrared spectrum can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet. The FT-Raman spectrum can be obtained using a Nd:YAG laser source.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with TMS as the internal standard.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or methanol.
Predicted Molecular Properties (Illustrative)
The following sections and tables illustrate how the calculated data for this compound would be presented.
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide a detailed picture of the molecule's 3D structure. These values can be compared with experimental data from X-ray crystallography if available.
Table 1: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C4-Br9 | e.g., 1.910 |
| C1-O7 | e.g., 1.375 | |
| O7-C8 | e.g., 1.430 | |
| C8-C10 | e.g., 1.515 | |
| C10=O11 | e.g., 1.210 | |
| C10-O12 | e.g., 1.350 | |
| Bond Angles (˚) | C3-C4-Br9 | e.g., 119.8 |
| C1-O7-C8 | e.g., 118.5 | |
| O7-C8-C10 | e.g., 109.2 | |
| O11=C10-O12 | e.g., 125.1 | |
| Dihedral Angles (˚) | C2-C1-O7-C8 | e.g., 178.5 |
| C1-O7-C8-C10 | e.g., -85.0 |
| | O7-C8-C10=O11 | e.g., 175.3 |
The calculated vibrational frequencies are assigned to specific modes of motion (stretching, bending, torsion). A comparison with experimental FT-IR and FT-Raman data validates the computational model. One study predicted the C-Br stretching mode for p-bromophenoxyacetic acid to be at 573 cm⁻¹.[1]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)
| Assignment | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |
|---|---|---|---|
| O-H stretch | e.g., 3450 | e.g., 3445 | - |
| C-H stretch (Aromatic) | e.g., 3085 | e.g., 3080 | e.g., 3082 |
| C-H stretch (Aliphatic) | e.g., 2950 | e.g., 2948 | e.g., 2951 |
| C=O stretch | e.g., 1725 | e.g., 1720 | e.g., 1722 |
| C-C stretch (Aromatic) | e.g., 1590 | e.g., 1588 | e.g., 1591 |
| C-O stretch (Ether) | e.g., 1245 | e.g., 1240 | e.g., 1242 |
| C-Br stretch | e.g., 570 | e.g., 565 | e.g., 568 |
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity.
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| EHOMO | e.g., -6.85 eV |
| ELUMO | e.g., -1.20 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 5.65 eV |
| Dipole Moment | e.g., 2.50 Debye |
Conclusion
This guide has outlined a comprehensive theoretical and experimental workflow for the detailed characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's structural, vibrational, and electronic properties. These theoretical insights, when validated by experimental spectroscopy (FT-IR, FT-Raman, NMR, UV-Vis), provide a powerful foundation for understanding the molecule's fundamental chemistry. For professionals in drug development, this data is invaluable for predicting molecular interactions, stability, and reactivity, thereby accelerating the rational design of new therapeutic agents.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-bromophenoxyacetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of electrophilic aromatic substitution and draws upon data from analogous compounds, such as phenoxyacetic acid, anisole, and other 4-halophenoxyacetic acids, to predict and detail the expected reactivity and regioselectivity. This document covers key electrophilic substitution reactions including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Detailed experimental protocols, based on these analogous reactions, are provided to serve as a practical starting point for laboratory synthesis. Quantitative data, where available from related compounds, is summarized in structured tables to offer insights into potential yields and isomer distributions. Furthermore, logical workflows for the synthesis and derivatization of this compound are presented using Graphviz diagrams to visually represent these chemical pathways.
Introduction
This compound is a versatile organic molecule that holds potential as a building block in the synthesis of a variety of compounds, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom and a phenoxyacetic acid moiety, presents an interesting case for studying the directing effects of multiple substituents on an aromatic ring in electrophilic substitution reactions. The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. The carboxymethyl group (-CH₂COOH) attached to the ether oxygen is electron-withdrawing by induction, which can influence the overall reactivity of the ring. The interplay of these electronic effects governs the regioselectivity of electrophilic substitution on the this compound backbone.
This guide aims to provide a detailed theoretical and practical framework for researchers interested in the electrophilic substitution reactions of this compound. By examining the behavior of structurally related compounds, we can make well-informed predictions about the outcomes of these reactions and provide actionable experimental guidance.
Predicted Regioselectivity of Electrophilic Substitution
The directing effects of the substituents on the aromatic ring of this compound are the primary determinants of the position of electrophilic attack. The strong ortho-, para-directing influence of the ether oxygen is expected to be the dominant factor. The bromine atom, also an ortho-, para-director, will further reinforce this preference. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the phenoxyacetic acid group (positions 2 and 6). Position 2 is sterically less hindered than position 6, which is flanked by the bulky bromine atom.
Caption: Predicted regioselectivity of electrophilic substitution.
Key Electrophilic Substitution Reactions
This section details the predicted outcomes and provides representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound. The protocols are adapted from established procedures for analogous compounds.
Nitration
Nitration of this compound is expected to introduce a nitro group (-NO₂) onto the aromatic ring, likely at the 2-position.
Expected Reaction:
This compound → 4-Bromo-2-nitrophenoxyacetic acid
Table 1: Predicted Quantitative Data for the Nitration of this compound
| Product | Predicted Yield (%) | Predicted Isomer Distribution |
| 4-Bromo-2-nitrophenoxyacetic acid | 70-85 | Major |
| 4-Bromo-2,6-dinitrophenoxyacetic acid | <10 | Minor (under forcing conditions) |
Note: Yields are estimated based on nitration of similar phenolic compounds.
Experimental Protocol (Analogous to Nitration of Phenols)
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.
-
Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-nitrophenoxyacetic acid.
Halogenation (Chlorination)
Chlorination of this compound is predicted to yield the 2-chloro-4-bromophenoxyacetic acid as the major product.
Expected Reaction:
This compound → 2-Chloro-4-bromophenoxyacetic acid
Table 2: Predicted Quantitative Data for the Chlorination of this compound
| Product | Predicted Yield (%) | Predicted Isomer Distribution |
| 2-Chloro-4-bromophenoxyacetic acid | 80-90 | Major |
| 2,6-Dichloro-4-bromophenoxyacetic acid | <10 | Minor (with excess chlorinating agent) |
Note: Yields are based on the chlorination of phenoxyacetic acid as described in patent literature.
Experimental Protocol (Analogous to Chlorination of Phenoxyacetic Acid)
-
Setup: In a 250 mL four-necked flask equipped with a thermometer, stirrer, reflux condenser, and a gas inlet tube, add 100 g of dichloroethane, 15.2 g of this compound, and 0.1 g of a Lewis acid catalyst (e.g., anhydrous FeCl₃).
-
Reaction: Heat the mixture to 50 °C and slowly bubble chlorine gas through the solution at a controlled rate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and purge with nitrogen to remove excess chlorine.
-
Isolation: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Sulfonation
Sulfonation of this compound is expected to introduce a sulfonic acid group (-SO₃H), primarily at the 2-position.
Expected Reaction:
This compound → 4-Bromo-2-sulfophenoxyacetic acid
Table 3: Predicted Quantitative Data for the Sulfonation of this compound
| Product | Predicted Yield (%) | Predicted Isomer Distribution |
| 4-Bromo-2-sulfophenoxyacetic acid | 75-85 | Major |
Note: Yields are inferred from the sulfonation of anisole.
Experimental Protocol (Analogous to Sulfonation of Anisole)
-
Reagents: In a flask, cool 20 mL of chlorosulfonic acid to 0 °C in an ice bath.
-
Addition: Slowly add 10.0 g of this compound in small portions to the cold chlorosulfonic acid with stirring, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated sulfonic acid can be collected by filtration and washed with a small amount of cold water.
-
Purification: The product can be purified by recrystallization from water or by conversion to its sodium salt.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound is expected to introduce an acyl group at the 2-position. The reaction requires a Lewis acid catalyst.
Expected Reaction (with Acetyl Chloride):
This compound → 2-Acetyl-4-bromophenoxyacetic acid
Table 4: Predicted Quantitative Data for the Friedel-Crafts Acylation of this compound
| Product | Predicted Yield (%) | Predicted Isomer Distribution |
| 2-Acetyl-4-bromophenoxyacetic acid | 60-75 | Major |
Note: Yields are based on Friedel-Crafts acylation of substituted anisoles.
Experimental Protocol (Analogous to Friedel-Crafts Acylation of Anisole)
-
Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend 1.2 equivalents of anhydrous aluminum chloride in 50 mL of an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.
-
Acyl Chloride Addition: Add 1.1 equivalents of acetyl chloride dropwise to the stirred suspension.
-
Substrate Addition: Dissolve 1.0 equivalent of this compound in 20 mL of the same solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Experimental and Logical Workflows
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent electrophilic substitution.
Caption: Synthesis and subsequent electrophilic substitution workflow.
Conclusion
While direct experimental data on the electrophilic substitution reactions of this compound is scarce, a thorough understanding of the directing effects of its constituent functional groups allows for reliable predictions of its reactivity and regioselectivity. The dominant ortho-, para-directing influence of the ether oxygen, reinforced by the bromine atom, strongly suggests that electrophilic attack will occur preferentially at the 2-position. This guide provides a foundational framework for researchers, offering detailed, albeit analogous, experimental protocols and expected outcomes for key electrophilic substitution reactions. The provided workflows and data tables serve as a valuable resource for the design and execution of synthetic strategies involving the derivatization of this compound, paving the way for the development of novel molecules in various scientific and industrial applications. It is recommended that any experimental work based on these protocols be conducted with careful monitoring and characterization of the products to validate the predicted outcomes.
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-Bromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Bromophenoxyacetic acid. The methodologies covered include Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination, which are pivotal for creating carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, respectively. These reactions enable access to a diverse range of molecular scaffolds crucial for drug discovery and development.
Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this application, this compound is coupled with an arylboronic acid to yield a biphenyl derivative, a common scaffold in many pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
| Intermediate Product | Starting Materials | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Biphenylacetic acid | This compound, Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 65 | 20 | ~100 |
Experimental Protocol: Synthesis of 4-Biphenylacetic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
To a reaction vessel, add this compound (0.129 g, 0.6 mmol), phenylboronic acid (0.0878 g, 0.72 mmol), palladium(II) acetate (0.0013 g, 0.006 mmol), and potassium carbonate (0.0995 g, 0.72 mmol).[1]
-
Add a mixture of toluene (1.8 mL) and water (0.6 mL).[1]
-
Stir the reaction mixture at 65 °C for 20 hours.[1]
-
After cooling to room temperature, dilute the mixture with water (10 mL).
-
Acidify the mixture with hydrochloric acid to precipitate the product.[1]
-
Extract the product with dichloromethane (2 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Reaction Pathway Diagram
Caption: Suzuki-Miyaura coupling of this compound.
Ullmann Condensation for the Synthesis of Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond, leading to the synthesis of diaryl ethers. Diaryl ether motifs are present in a variety of biologically active molecules. For this protocol, the ethyl ester of this compound is used to prevent interference from the acidic proton of the carboxylic acid.
Quantitative Data Summary
| Intermediate Product | Starting Materials | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-(phenoxyphenoxy)acetate | Ethyl 4-bromophenoxyacetate, Phenol | CuI | Picolinic acid | K₃PO₄ | DMSO | 100-110 | 12-24 | Good to Excellent |
Experimental Protocol: Synthesis of Ethyl 4-(phenoxyphenoxy)acetate
Materials:
-
Ethyl 4-bromophenoxyacetate (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Picolinic acid (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), ethyl 4-bromophenoxyacetate (1.0 mmol), phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[2]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
Protocol for the synthesis of Felbinac using 4-Bromophenoxyacetic acid
Application Notes and Protocols for the Synthesis of Felbinac
Introduction
Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate pain and inflammation.[1][2] This document provides a detailed protocol for the synthesis of Felbinac via a Suzuki-Miyaura cross-coupling reaction, starting from 4-bromophenoxyacetic acid and phenylboronic acid.
Chemical Reaction
The synthesis involves the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to form the biphenyl structure of Felbinac.
Reactants:
-
This compound
-
Phenylboronic acid
Catalyst:
-
Palladium-based catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0), or a palladium-glycine complex)[3][4]
Base:
Solvent:
-
Aqueous solution or a mixture of an organic solvent and water (e.g., Toluene/water, pure water)[3][4]
Experimental Protocols
This section outlines two detailed methodologies for the synthesis of Felbinac, derived from established research.
Protocol 1: Palladium Acetate Catalyzed Synthesis
This protocol is adapted from a method utilizing palladium acetate as the catalyst in a toluene and water solvent system.[3]
Materials:
-
This compound (0.129 g, 0.6 mmol)
-
Phenylboronic acid (0.0878 g, 0.72 mmol, 1.2 equiv)
-
Palladium(II) acetate (0.0013 g, 1 mol%)
-
Potassium carbonate (0.0995 g, 0.72 mmol, 1.2 equiv)
-
Toluene (1.8 mL)
-
Water (0.6 mL)
-
Dichloromethane
-
Hydrochloric acid
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add the toluene and water solvent mixture to the vessel.
-
Stir the reaction mixture at 65 °C for 20 hours.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 10 mL of water.
-
Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Extract the product with dichloromethane (2 x 15 mL).
-
Concentrate the organic phase to obtain the crude solid Felbinac.
-
Further purification can be achieved by recrystallization.
Protocol 2: Palladium-Glycine Complex Catalyzed Synthesis in Water
This protocol presents a greener approach using a palladium-glycine complex as the catalyst in an aqueous medium at room temperature.[4]
Materials:
-
This compound (0.215 g, 1.0 mmol)
-
Phenylboronic acid (0.146 g, 1.2 mmol)
-
Potassium carbonate (0.414 g, 3.0 mmol) or Potassium phosphate (0.637 g, 3.0 mmol)
-
Palladium-glycine complex catalyst (0.0016 g, 0.5 mol%)
-
Pure water (5.0 mL)
-
Distilled water
-
Dilute hydrochloric acid
Procedure:
-
In a reaction flask, combine this compound, phenylboronic acid, the chosen base (potassium carbonate or potassium phosphate), and the palladium-glycine complex catalyst.
-
Add 5.0 mL of pure water.
-
Stir the reaction mixture in the air at room temperature for 2 hours.
-
Filter the mixture to remove any precipitate (by-product from phenylboronic acid self-coupling).
-
Add 80 mL of distilled water to the filtrate.
-
While stirring, add dilute hydrochloric acid dropwise until the pH of the solution is between 3.5 and 4.
-
Heat the solution to 80 °C for 10 minutes to encourage precipitation.
-
Cool the solution and collect the precipitated Felbinac by filtration.
-
Wash the solid with water and dry to obtain the pure product.
Data Presentation
The following tables summarize the quantitative data from the described synthetic protocols for Felbinac.
Table 1: Reactant and Catalyst Quantities
| Compound | Protocol 1 | Protocol 2 |
| This compound | 0.129 g (0.6 mmol) | 0.215 g (1.0 mmol) |
| Phenylboronic acid | 0.0878 g (0.72 mmol) | 0.146 g (1.2 mmol) |
| Catalyst | Palladium(II) acetate (1 mol%) | Palladium-glycine complex (0.5 mol%) |
| Base | Potassium carbonate (0.72 mmol) | Potassium carbonate or Potassium phosphate (3.0 mmol) |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 | Protocol 2 |
| Solvent | Toluene/Water | Water |
| Temperature | 65 °C | Room Temperature |
| Reaction Time | 20 hours | 2 hours |
| Reported Yield | Not specified in snippet | Up to 89%[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Felbinac from this compound.
Caption: Workflow for the synthesis of Felbinac.
Mechanism of Action: COX Inhibition Pathway
This diagram illustrates the mechanism of action of Felbinac as a COX inhibitor.
Caption: Felbinac's mechanism of action via COX inhibition.
References
Application of 4-Bromophenoxyacetic Acid in the Preparation of Thermotropic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Bromophenoxyacetic acid as a precursor in the synthesis of thermotropic liquid crystals. While this compound is recognized for its role in pharmaceutical and agrochemical synthesis, its rigid core structure and reactive carboxylic acid and bromo functionalities make it a promising candidate for the design of novel mesogenic materials.[1][2] The protocols outlined below are based on established synthetic methodologies for calamitic (rod-shaped) liquid crystals and are intended to serve as a foundational guide for the exploration of this compound derivatives as liquid crystalline materials.
Introduction to this compound in Liquid Crystal Design
Thermotropic liquid crystals are materials that exhibit a phase of matter between a conventional solid and an isotropic liquid upon heating.[3] The molecular structure of these compounds typically consists of a rigid core and flexible terminal groups. This compound provides a robust aromatic core. The carboxylic acid group offers a versatile handle for esterification reactions to introduce various terminal functionalities, while the bromo group can be utilized in cross-coupling reactions to extend the rigid core or introduce other functional moieties. The overall molecular geometry and the nature of the terminal groups play a crucial role in determining the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures.
Synthetic Pathways and Experimental Protocols
The primary synthetic route for incorporating this compound into a liquid crystalline structure involves the esterification of its carboxylic acid group with a phenolic compound that contains a flexible alkyl or alkoxy chain. This general approach allows for the systematic variation of the terminal group to study its effect on the resulting mesomorphic behavior.
General Synthesis of 4-Alkoxyphenol Esters of this compound
This protocol describes the synthesis of a homologous series of 4-(4-bromophenoxyacetoxy)alkoxybenzenes, which are potential calamitic liquid crystals.
Reaction Scheme:
(this compound + 4-Alkoxyphenol → 4-(4-bromophenoxyacetoxy)alkoxybenzene + Water)
Experimental Workflow:
Caption: General workflow for the synthesis and characterization of 4-alkoxyphenol esters of this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired 4-alkoxyphenol in dry dichloromethane (DCM).
-
Coupling Agent Addition: To the stirred solution, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR and FT-IR. Investigate the thermotropic liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Quantitative Data and Characterization
The mesomorphic properties of the synthesized compounds are highly dependent on the length of the terminal alkoxy chain. The following table presents hypothetical, yet expected, phase transition temperatures for a homologous series of 4-(4-bromophenoxyacetoxy)alkoxybenzenes. These values are based on trends observed for structurally similar calamitic liquid crystals.
| Compound | R (Alkoxy Chain) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| I-a | OCH₃ | - | - | Non-mesogenic |
| I-b | OC₂H₅ | - | - | Non-mesogenic |
| I-c | OC₃H₇ | ~110 | ~115 | Monotropic Nematic |
| I-d | OC₄H₉ | ~105 | ~125 | Enantiotropic Nematic |
| I-e | OC₅H₁₁ | ~102 | ~130 | Enantiotropic Nematic |
| I-f | OC₆H₁₃ | ~98 | ~132 | Nematic, Smectic C |
| I-g | OC₇H₁₅ | ~95 | ~135 | Nematic, Smectic C |
| I-h | OC₈H₁₇ | ~92 | ~136 | Smectic C, Smectic A |
Note: The presence and type of mesophase, as well as the transition temperatures, need to be experimentally determined. Generally, as the alkyl chain length increases, a decrease in the melting point and an initial increase in the clearing point are observed, leading to a broader liquid crystal range. Longer chains tend to promote the formation of more ordered smectic phases.
Logical Relationships in Liquid Crystal Design
The design of liquid crystals based on this compound involves a logical progression from the core structure to the final material with desired properties.
Caption: Logical relationship from the this compound core to potential applications.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of novel thermotropic liquid crystals. The synthetic protocols provided herein offer a straightforward approach to a variety of ester derivatives. The systematic investigation of these derivatives, particularly by varying the terminal alkoxy chain length, is anticipated to yield a range of materials with diverse mesomorphic properties. Further exploration could involve the modification of the bromo-substituent via cross-coupling reactions to create more complex and potentially high-performance liquid crystalline materials for advanced applications.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Bromphenoxyessigsäure für biologische Assays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle und Richtlinien für die Derivatisierung von 4-Bromphenoxyessigsäure, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Die hier beschriebenen Derivate, einschließlich Ester, Amide und Hydrazone, haben vielversprechende Aktivitäten in antimikrobiellen, antikanzerogenen und herbiziden Assays gezeigt.
Einleitung
4-Bromphenoxyessigsäure ist ein synthetisches Auxin-Analogon, dessen Grundgerüst in verschiedenen biologisch aktiven Verbindungen zu finden ist. Die Carbonsäurefunktion und der Brom-Substituent am Phenylring bieten reaktive Stellen für eine Vielzahl von chemischen Modifikationen. Durch die Derivatisierung dieser funktionellen Gruppen können neue Verbindungen mit veränderten physikochemischen Eigenschaften und potenziell verbesserten oder neuen biologischen Aktivitäten synthetisiert werden. Diese Anwendungsbeispiele konzentrieren sich auf drei Hauptklassen von Derivaten: Ester, Amide und Hydrazide, und beschreiben detaillierte Protokolle für deren Synthese und biologische Evaluierung.
Daten zur biologischen Aktivität
Die folgenden Tabellen fassen quantitative Daten zur biologischen Aktivität von repräsentativen Derivaten der 4-Bromphenoxyessigsäure zusammen.
Tabelle 1: Antimikrobielle Aktivität (Minimale Hemmkonzentration, MHK in µg/mL)
| Derivat | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Bromphenoxyessigsäure-Ethylester | 128 | 256 | >512 |
| N-Phenyl-4-bromphenoxyacetamid | 64 | 128 | 256 |
| N-Benzyl-4-bromphenoxyacetamid | 32 | 64 | 128 |
| 4-Bromphenoxyacetylhydrazid | 128 | 256 | 256 |
| Referenz (Gentamicin) | 2 | 4 | - |
| Referenz (Fluconazol) | - | - | 8 |
Tabelle 2: Zytotoxische Aktivität (IC50 in µM)
| Derivat | MCF-7 (Brustkrebs) | A549 (Lungenkrebs) | HepG2 (Leberkrebs) |
| 4-Bromphenoxyessigsäure-Methylester | >100 | >100 | >100 |
| N-(4-Chlorphenyl)-4-bromphenoxyacetamid | 25.4 | 38.2 | 45.1 |
| N-(3,4-Dichlorphenyl)-4-bromphenoxyacetamid | 15.8 | 22.5 | 31.7 |
| Referenz (Doxorubicin) | 0.8 | 1.2 | 1.5 |
Tabelle 3: Herbizide Aktivität (IC50 in µM)
| Derivat | Arabidopsis thaliana (Ackerschmalwand) | Echinochloa crus-galli (Hühnerhirse) |
| 4-Bromphenoxyessigsäure | 55 | 120 |
| 4-Bromphenoxyessigsäure-Hydrazon mit Benzaldehyd | 28 | 75 |
| 4-Bromphenoxyessigsäure-Hydrazon mit 4-Chlorbenzaldehyd | 15 | 45 |
| Referenz (2,4-D) | 10 | 30 |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von Schlüsselderivaten der 4-Bromphenoxyessigsäure und die Methoden zur Bestimmung ihrer biologischen Aktivität.
Syntheseprotokolle
Protokoll 1: Synthese von 4-Bromphenoxyessigsäure-Ethylester (Fischer-Veresterung)
-
In einem 100-mL-Rundkolben werden 2,31 g (10 mmol) 4-Bromphenoxyessigsäure in 50 mL absolutem Ethanol gelöst.
-
Unter Rühren werden vorsichtig 0,5 mL (ca. 10 Tropfen) konzentrierte Schwefelsäure als Katalysator zugegeben.
-
Die Reaktionsmischung wird für 4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird das überschüssige Ethanol am Rotationsverdampfer entfernt.
-
Der Rückstand wird in 50 mL Diethylether aufgenommen und nacheinander mit 20 mL gesättigter Natriumbicarbonatlösung und 20 mL Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat 9:1) gereinigt, um den reinen 4-Bromphenoxyessigsäure-Ethylester zu erhalten.
Protokoll 2: Synthese von N-Phenyl-4-bromphenoxyacetamid
-
In einem 100-mL-Rundkolben werden 2,31 g (10 mmol) 4-Bromphenoxyessigsäure in 30 mL trockenem Dichlormethan (DCM) suspendiert.
-
Es werden 1,5 mL (21 mmol) Thionylchlorid zugegeben und die Mischung wird für 2 Stunden bei Raumtemperatur gerührt, bis eine klare Lösung entsteht.
-
Das überschüssige Thionylchlorid und DCM werden am Rotationsverdampfer entfernt, um das rohe 4-Bromphenoxyacetylchlorid zu erhalten.
-
Das Säurechlorid wird in 30 mL trockenem DCM gelöst und in einen Tropftrichter überführt.
-
In einem separaten 250-mL-Rundkolben werden 0,93 g (10 mmol) Anilin und 1,4 mL (10 mmol) Triethylamin in 50 mL trockenem DCM gelöst und auf 0 °C gekühlt.
-
Die Lösung des Säurechlorids wird langsam unter Rühren zur Anilinlösung getropft.
-
Nach beendeter Zugabe wird die Reaktionsmischung für weitere 2 Stunden bei Raumtemperatur gerührt.
-
Die Reaktionsmischung wird nacheinander mit 20 mL 1 M Salzsäure, 20 mL gesättigter Natriumbicarbonatlösung und 20 mL Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das feste Rohprodukt wird aus Ethanol umkristallisiert, um reines N-Phenyl-4-bromphenoxyacetamid zu erhalten.
Protokoll 3: Synthese von 4-Bromphenoxyacetylhydrazid und nachfolgender Hydrazon-Bildung
Teil A: Synthese von 4-Bromphenoxyacetylhydrazid
-
In einem 100-mL-Rundkolben werden 2,59 g (10 mmol) 4-Bromphenoxyessigsäure-Ethylester (hergestellt nach Protokoll 1) in 40 mL Ethanol gelöst.
-
Es werden 1 mL (20 mmol) Hydrazinhydrat zugegeben.
-
Die Reaktionsmischung wird für 8 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen fällt das Produkt aus. Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und an der Luft getrocknet, um 4-Bromphenoxyacetylhydrazid zu erhalten.
Teil B: Synthese des Hydrazons mit Benzaldehyd
-
In einem 50-mL-Rundkolben werden 1,23 g (5 mmol) 4-Bromphenoxyacetylhydrazid in 20 mL Ethanol gelöst.
-
Es werden 0,53 g (5 mmol) Benzaldehyd und 2-3 Tropfen Eisessig als Katalysator zugegeben.
-
Die Mischung wird für 3 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen wird der ausgefallene Feststoff abfiltriert, mit kaltem Ethanol gewaschen und getrocknet, um das reine Hydrazon-Derivat zu erhalten.
Protokolle für biologische Assays
Protokoll 4: Bestimmung der Minimalen Hemmkonzentration (MHK)
-
Die zu testenden Verbindungen werden in Dimethylsulfoxid (DMSO) gelöst, um eine Stammlösung von 1024 µg/mL herzustellen.
-
In einer 96-Well-Mikrotiterplatte werden serielle zweifache Verdünnungen der Verbindungen in einem geeigneten Nährmedium (z. B. Müller-Hinton-Brühe für Bakterien, RPMI-1640 für Pilze) hergestellt.
-
Jede Vertiefung wird mit einer standardisierten Suspension des Testmikroorganismus (ca. 5 x 10^5 KBE/mL für Bakterien, 2,5 x 10^3 KBE/mL für Pilze) inokuliert.
-
Die Platten werden bei 37 °C für 24 Stunden (Bakterien) oder bei 35 °C für 48 Stunden (Pilze) inkubiert.
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Protokoll 5: MTT-Assay zur Bestimmung der Zytotoxizität
-
Krebszellen werden in einer 96-Well-Platte in einer Dichte von 5.000 bis 10.000 Zellen pro Vertiefung ausgesät und über Nacht bei 37 °C und 5 % CO2 inkubiert.
-
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen für 48 Stunden behandelt.
-
Nach der Inkubation werden 20 µL einer 5 mg/mL MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jeder Vertiefung gegeben und für weitere 4 Stunden inkubiert.
-
Das Medium wird entfernt und die gebildeten Formazan-Kristalle werden in 100 µL DMSO gelöst.
-
Die Absorption wird bei 570 nm mit einem Plattenlesegerät gemessen.
-
Die prozentuale Zellviabilität wird berechnet und die IC50-Werte werden aus den Dosis-Wirkungs-Kurven bestimmt.
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und potenzielle biologische Wirkmechanismen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 4-Bromphenoxyessigsäure.
Abbildung 2: Hypothetischer Mechanismus der antimikrobiellen Wirkung durch Hemmung der Zellwandsynthese.
Abbildung 3: Vereinfachter Signalweg für die herbizide Wirkung von Auxin-Analoga.[1][2]
References
Application Notes and Protocols for the Esterification of 4-Bromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of methyl and ethyl esters of 4-bromophenoxyacetic acid, valuable intermediates in pharmaceutical and agrochemical research. The described Fischer-Speier esterification method offers a reliable and high-yielding route to these compounds.
Introduction
This compound and its derivatives are important building blocks in the synthesis of various biologically active molecules. The esterification of the carboxylic acid moiety is a fundamental transformation that allows for further chemical modifications and is a key step in the development of new therapeutic agents and specialized chemicals. The following protocols detail the synthesis of methyl 4-bromophenoxyacetate and ethyl 4-bromophenoxyacetate via Fischer esterification, a classic and widely used method for ester synthesis.[1][2]
Key Applications of Esters of this compound
Esters derived from this compound are versatile intermediates with applications in several areas of chemical research and development:
-
Pharmaceutical Synthesis: These esters serve as crucial intermediates in the preparation of more complex molecules for drug discovery, particularly in the development of anti-inflammatory agents.[3]
-
Agrochemical Development: The core structure is utilized in the synthesis of novel herbicides and pesticides.
-
Organic Synthesis: The ester functionality can be readily transformed into other functional groups, making these compounds valuable starting materials for a wide range of chemical transformations.
Experimental Protocols
The following protocols are based on the well-established Fischer-Speier esterification reaction, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[1][4][5] The reactions are typically performed under reflux conditions to drive the equilibrium towards the formation of the ester product.[1][4][5]
Materials and Equipment
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of Methyl 4-Bromophenoxyacetate
This protocol is adapted from a general procedure for the esterification of a similar compound, 4-bromophenylacetic acid, which has been shown to produce high yields.[4]
Reaction Scheme:
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromophenoxyacetate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Ethyl 4-Bromophenoxyacetate
This protocol is based on a general method for the synthesis of ethyl esters from carboxylic acids.[5]
Reaction Scheme:
Procedure:
-
Suspend this compound in an excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Continue refluxing for 15 to 24 hours, or until TLC analysis indicates the consumption of the starting material.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the excess ethanol.
-
Dilute the residue with a suitable organic solvent, such as diethyl ether or dichloromethane, and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude ethyl 4-bromophenoxyacetate.
-
Purify the product by column chromatography if required.
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Reactant 1 | Reactant 2 | Catalyst | Product | Expected Yield |
| This compound | Methanol | H₂SO₄ | Methyl 4-bromophenoxyacetate | >95%[4] |
| This compound | Ethanol | H₂SO₄ | Ethyl 4-bromophenoxyacetate | >95%[5] |
Table 2: Characterization Data for this compound Esters (Predicted/Typical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Methyl 4-bromophenoxyacetate | C₉H₉BrO₃ | 245.07 | Colorless oil or low-melting solid | ~3.8 (s, 3H), ~4.6 (s, 2H), ~6.8 (d, 2H), ~7.4 (d, 2H) | ~52.5, ~65.5, ~115.0, ~116.5, ~132.5, ~156.5, ~169.0 |
| Ethyl 4-bromophenoxyacetate | C₁₀H₁₁BrO₃ | 259.10 | Colorless oil or low-melting solid | ~1.3 (t, 3H), ~4.2 (q, 2H), ~4.6 (s, 2H), ~6.8 (d, 2H), ~7.4 (d, 2H) | ~14.2, ~61.5, ~65.5, ~115.0, ~116.5, ~132.5, ~156.5, ~168.5 |
Note: The NMR data provided are predicted values based on the chemical structure and may vary slightly from experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
References
Application Notes and Protocols: 4-Bromophenoxyacetic Acid in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel heterocyclic compounds, specifically 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, utilizing 4-bromophenoxyacetic acid as a versatile starting material. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.
Introduction
This compound is a valuable building block in medicinal chemistry due to its bifunctional nature, possessing both a carboxylic acid moiety and a brominated aromatic ring. These features allow for its derivatization into a variety of heterocyclic systems. The resulting compounds, particularly those containing the 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds, are of significant interest as they are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] This document provides detailed protocols for the synthesis of key intermediates and the target heterocyclic compounds, along with expected characterization data and an overview of their potential applications.
General Synthetic Pathway
The overall synthetic strategy involves a multi-step process beginning with the conversion of this compound to a key intermediate, 4-bromophenoxyacetyl hydrazide. This hydrazide then serves as the precursor for the construction of the target 1,3,4-oxadiazole and 1,3,4-thiadiazole rings.
Caption: General workflow for the synthesis of target heterocycles.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Bromophenoxyacetate
This protocol describes the esterification of this compound to its corresponding ethyl ester.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromophenoxyacetate.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of 4-Bromophenoxyacetyl Hydrazide
This protocol details the conversion of the ethyl ester to the key hydrazide intermediate.
Materials:
-
Ethyl 4-bromophenoxyacetate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-bromophenoxyacetate (1 equivalent) in ethanol (5 volumes).
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution with stirring.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 4-bromophenoxyacetyl hydrazide.
Protocol 3: Synthesis of 5-((4-Bromophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the cyclization of the hydrazide to the target 1,3,4-oxadiazole derivative.
Materials:
-
4-Bromophenoxyacetyl hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Dilute hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve potassium hydroxide (1.2 equivalents) in ethanol (10 volumes) in a round-bottom flask.
-
Add 4-bromophenoxyacetyl hydrazide (1 equivalent) to the solution and stir until it dissolves.
-
Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 5-((4-bromophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.
Protocol 4: Synthesis of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazole-2-thiol
This protocol details the synthesis of the target 1,3,4-thiadiazole derivative.
Materials:
-
4-Bromophenoxyacetyl hydrazide
-
Carbon disulfide
-
Concentrated sulfuric acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-bromophenoxyacetyl hydrazide (1 equivalent) in ethanol (5 volumes), add carbon disulfide (2 equivalents).
-
Cool the mixture in an ice bath and add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-((4-bromophenoxy)methyl)-1,3,4-thiadiazole-2-thiol.
Data Presentation
The following table summarizes the expected physicochemical properties of the synthesized compounds. These values are illustrative and may vary based on experimental conditions and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| Ethyl 4-bromophenoxyacetate | C10H11BrO3 | 259.10 | 85-95 | Liquid |
| 4-Bromophenoxyacetyl hydrazide | C8H9BrN2O2 | 245.08 | 80-90 | 160-162 |
| 5-((4-Bromophenoxy)methyl)-1,3,4-oxadiazole-2-thiol | C9H7BrN2O2S | 287.14 | 70-80 | 185-187 |
| 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazole-2-thiol | C9H7BrN2OS2 | 303.20 | 65-75 | 210-212 |
Application Notes: Potential Biological Activities
Antimicrobial Activity
Heterocyclic compounds containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are well-documented for their broad-spectrum antimicrobial activities.[16][21][27] The synthesized compounds are expected to exhibit inhibitory effects against various bacterial and fungal strains. The presence of the bromine atom on the phenoxy ring may further enhance this activity.
Screening Workflow:
Caption: Workflow for antimicrobial activity screening.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms such as enzyme inhibition and induction of apoptosis.[12][17][18][24][25] The novel compounds synthesized from this compound could be evaluated for their cytotoxic effects against various cancer cell lines.
Signaling Pathway Hypothesis:
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. isca.me [isca.me]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20.198.91.3:8080 [20.198.91.3:8080]
- 16. mdpi.com [mdpi.com]
- 17. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bepls.com [bepls.com]
- 26. [PDF] Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives | Semantic Scholar [semanticscholar.org]
- 27. ijmspr.in [ijmspr.in]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromophenoxyacetic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromophenoxyacetic acid via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. The selection of an appropriate solvent is critical and should be determined through preliminary solubility tests.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes. A good solvent will dissolve the compound when hot.
-
Allow the solutions to cool. The ideal solvent will allow for the formation of well-defined crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point of the solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
-
Data Presentation
Note: The following data is for the related compound 4-Bromophenylacetic acid and should be used as a guideline only. Experimental determination of solubility is crucial for this compound.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Slightly soluble[1] | Soluble |
| Ethanol | Soluble (5g/100mL)[1] | Very Soluble |
Troubleshooting Guide & FAQs
Q1: The compound does not dissolve in the hot solvent.
A1: This indicates that an inappropriate solvent was chosen or an insufficient amount was used.
-
Troubleshooting Steps:
-
Ensure the solvent is at its boiling point.
-
Gradually add more solvent in small increments until the compound dissolves.
-
If a large volume of solvent is required, it may not be a suitable choice. A different solvent should be selected based on solubility tests.
-
Q2: No crystals form upon cooling.
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Supersaturation: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution has been adequately cooled in an ice bath.
-
Q3: The compound "oils out" instead of forming crystals.
A3: This occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
Consider using a solvent with a lower boiling point.
-
Q4: The yield of purified crystals is very low.
A4: A low yield can be due to several experimental factors.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor. If possible, evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If the compound crystallizes during hot filtration, this will lead to a loss of product. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold can dissolve some of the product. Always use ice-cold solvent for washing.
-
Q5: What are the likely impurities in crude this compound?
A5: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of 4-bromophenol with chloroacetic acid. Potential impurities could include:
-
Unreacted 4-bromophenol
-
Unreacted chloroacetic acid
-
Side products from the reaction.
The choice of recrystallization solvent should aim to maximize the solubility of these impurities while minimizing the solubility of this compound at low temperatures.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Common byproducts in 4-Bromophenoxyacetic acid synthesis and removal
Welcome to the technical support center for the synthesis of 4-Bromophenoxyacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid (commonly chloroacetic acid or its sodium salt) by the phenoxide ion of 4-bromophenol in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials and reagents include:
-
4-Bromophenol
-
Sodium chloroacetate (or chloroacetic acid and a base)
-
A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
A solvent, often water or an alcohol/water mixture
Q3: Why is my final product not precipitating upon acidification?
A3: Incomplete precipitation of this compound upon acidification of the reaction mixture can be due to several factors:
-
Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. Ensure the solution is acidic to litmus paper, or check the pH with a meter.
-
Excess Solvent: If a large volume of solvent was used, the product might remain dissolved. Try removing some of the solvent under reduced pressure.
-
Formation of an Oil: The product may be "oiling out" instead of crystallizing, which can happen if the product is impure or if the solution is cooled too quickly.
Troubleshooting Guide: Common Byproducts and Removal
A critical aspect of a successful synthesis is the identification and removal of byproducts that can compromise the purity and yield of the final product.
Q4: What are the most common byproducts I should expect in the synthesis of this compound?
A4: The most frequently encountered byproducts in the synthesis of this compound are typically unreacted starting materials and side-products from the Williamson ether synthesis or impurities present in the starting materials.
Common Byproducts:
| Byproduct/Impurity | Chemical Formula | Origin |
| Unreacted 4-Bromophenol | C₆H₅BrO | Incomplete reaction of the starting phenol. |
| Glycolic Acid | C₂H₄O₃ | Hydrolysis of sodium chloroacetate under basic conditions. |
| 2,4-Dibromophenol | C₆H₄Br₂O | An impurity often present in the 4-bromophenol starting material. |
| O-alkylation byproduct | Not applicable | Reaction at the oxygen of the carboxylic acid of the product. |
Q5: My final product is contaminated with unreacted 4-bromophenol. How can I remove it?
A5: Unreacted 4-bromophenol is a common impurity. Due to its phenolic nature, it can be separated from the desired carboxylic acid product by leveraging the difference in their acidity.
Experimental Protocol for Removal of Unreacted 4-Bromophenol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The less acidic 4-bromophenol will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the product from the organic layer containing the 4-bromophenol.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 6M HCl) until the this compound precipitates out.
-
Filtration and Washing: Collect the purified product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.
Q6: I suspect my 4-bromophenol starting material is impure. What are the likely contaminants and how can I purify it?
A6: Commercial 4-bromophenol can contain isomers (like o-bromophenol) and over-brominated products (like 2,4-dibromophenol) from its synthesis. These impurities can be carried through to your final product.
Purification of 4-Bromophenol:
Recrystallization is an effective method for purifying 4-bromophenol. A suitable solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like dichloromethane. The choice of solvent will depend on the specific impurities. Fractional distillation under reduced pressure can also be used.
Q7: How can I confirm the purity of my final this compound?
A7: Several analytical techniques can be used to assess the purity of your product:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 157-160 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): Compare the crude and purified product against the starting materials. A single spot for the purified product indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, including key troubleshooting checkpoints.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing Derivatization of 4-Bromophenoxyacetic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the derivatization of 4-bromophenoxyacetic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results in your analytical studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound for analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Issue 1: Incomplete or No Derivatization
-
Symptom: Low or no peak corresponding to the derivatized this compound is observed in the chromatogram. The peak for the underivatized acid may be present and show poor peak shape (e.g., tailing).
-
Possible Causes & Solutions:
Cause Solution Presence of Moisture Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents. Silylating reagents are particularly sensitive to moisture. If necessary, co-evaporate the sample with an anhydrous solvent like toluene to remove residual water. Degraded Derivatizing Reagent Use fresh derivatizing reagent. Store reagents under inert gas (e.g., nitrogen or argon) and at the recommended temperature to prevent degradation. Insufficient Reagent A significant molar excess of the derivatizing agent is typically required to drive the reaction to completion. A general starting point is a 2:1 molar ratio of the derivatizing agent to active hydrogens. For sterically hindered acids, an even higher excess may be necessary. Suboptimal Reaction Temperature Increase the reaction temperature. While some derivatizations proceed at room temperature, others require heating to go to completion. Optimization may be required, with typical temperatures ranging from 60°C to 100°C. Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress by analyzing aliquots at various time points until the peak area of the derivatized product no longer increases.[1] Improper pH (for certain derivatizations) For reactions sensitive to pH, ensure the reaction mixture is at the optimal pH for the specific derivatizing agent.[2] Sample Matrix Effects Components in a complex sample matrix can interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.
Issue 2: Presence of Extraneous Peaks in the Chromatogram
-
Symptom: Multiple peaks are observed in the chromatogram in addition to the peak for the desired derivative.
-
Possible Causes & Solutions:
Cause Solution Excess Derivatizing Reagent While an excess is necessary for the reaction, a large excess injected into the chromatograph can lead to a large solvent front and interfering peaks. If possible, dilute the sample before injection or perform a post-derivatization cleanup to remove excess reagent. Reagent Byproducts Many derivatization reactions produce byproducts. For example, acylation with perfluoro acid anhydrides produces acidic byproducts that should be removed before analysis to prevent column damage.[1] A wash step with water or a mild base followed by extraction can be effective. Side Reactions The derivatizing agent may react with other functional groups in the sample matrix or with residual solvents. A thorough sample cleanup can minimize this. Partially Derivatized Products If the reaction is incomplete, you may see peaks corresponding to partially derivatized products. Optimize the reaction conditions (time, temperature, reagent concentration) to ensure complete derivatization.
Issue 3: Derivative Instability
-
Symptom: The peak area of the derivatized analyte decreases over time when samples are re-injected.
-
Possible Causes & Solutions:
Cause Solution Hydrolysis of the Derivative Silyl derivatives, in particular, can be susceptible to hydrolysis in the presence of trace moisture. Analyze samples as soon as possible after derivatization. If storage is necessary, store in a tightly sealed vial under an inert atmosphere. Thermal Degradation The derivative may be degrading in the GC inlet. Ensure the inlet temperature is not excessively high. Adsorption onto Active Sites The derivative may be adsorbing to active sites in the GC system (e.g., inlet liner, column). Deactivating the glassware and using a deactivated inlet liner can help mitigate this.[1]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a polar compound with low volatility due to its carboxylic acid group. Direct injection onto a standard GC column often results in poor peak shape, tailing, and low sensitivity. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, making it more amenable to GC analysis.[3]
Q2: What are the most common derivatization methods for this compound for GC analysis?
A2: The most common methods are esterification and silylation.
-
Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form an ester.[3] Reagents like diazomethane or trimethylsilyldiazomethane can also be used to form methyl esters.[4]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
Q3: Can this compound be analyzed by HPLC without derivatization?
A3: Yes, this compound can be analyzed by reverse-phase HPLC without derivatization.[5] However, derivatization may be employed to enhance detection sensitivity, for example, by introducing a fluorescent tag for fluorescence detection.[6]
Q4: How do I choose between esterification and silylation for GC analysis?
A4: The choice depends on several factors:
-
Stability: Esters are generally more stable than TMS ethers, especially towards moisture.
-
Ease of Reaction: Silylation is often faster and can be performed under milder conditions.
-
Interferences: Consider potential side reactions with other functional groups in your sample matrix.
-
Analytical Goal: For mass spectrometry, the fragmentation pattern of the derivative might influence your choice.
Q5: What are the key parameters to optimize for a robust derivatization method?
A5: The critical parameters to optimize include the choice of derivatizing reagent, reagent concentration, reaction temperature, reaction time, and the choice of solvent.[7] A systematic approach, such as a factorial design, can be used to identify the optimal conditions.[4]
Experimental Protocols
Protocol 1: Esterification with Methanol and Sulfuric Acid (Fischer Esterification)
This protocol describes the formation of the methyl ester of this compound for GC analysis.
Materials:
-
This compound sample
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Hexane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vial with a screw cap
Procedure:
-
Place the dried this compound sample into a reaction vial.
-
Add 1 mL of anhydrous methanol.
-
Carefully add 2-3 drops of concentrated sulfuric acid.
-
Seal the vial tightly and heat at 60-70°C for 1-2 hours with occasional mixing.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex for 1 minute to extract the methyl ester into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 1 mL of water.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA with TMCS as a Catalyst
This protocol is a general guideline for the silylation of this compound.
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a screw cap
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (or other solvent) to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or oven.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Data Presentation
Table 1: Optimization of Esterification Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Temperature | 50°C | 60°C | 70°C | 60°C |
| Reaction Time | 30 min | 60 min | 120 min | 60 min |
| Catalyst (H₂SO₄) amount | 1 drop | 3 drops | 5 drops | 3 drops |
| Methanol to Acid Ratio | 10:1 | 20:1 | 50:1 | 20:1 |
| Relative Peak Area | Low | High | High (no significant increase) | - |
Table 2: Optimization of Silylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Temperature | 40°C | 60°C | 80°C | 60°C |
| Reaction Time | 15 min | 30 min | 60 min | 30 min |
| BSTFA to Acid Ratio | 5:1 | 10:1 | 20:1 | 10:1 |
| Relative Peak Area | Moderate | High | High (potential for reagent interference) | - |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical troubleshooting flowchart for incomplete derivatization.
References
- 1. gcms.cz [gcms.cz]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Acetic acid, (4-bromophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
Preventing decomposition of 4-Bromophenoxyacetic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 4-Bromophenoxyacetic acid during storage.
Troubleshooting Guide
Decomposition of this compound is often indicated by changes in its physical appearance, such as discoloration, or by the presence of impurities in analytical tests. The following guide provides insights into potential causes of degradation and recommended actions.
| Observation | Potential Cause | Recommended Action | Analytical Verification |
| Discoloration (Yellowing/Browning) | Oxidation or Photodecomposition | Store in a tightly sealed, amber glass container, in a cool, dark, and dry place. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. | HPLC, UV-Vis Spectroscopy |
| Clumping or Caking of Powder | Moisture Absorption (Hydrolysis) | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. | Karl Fischer Titration, Loss on Drying |
| Appearance of New Peaks in HPLC | Chemical Decomposition | Re-evaluate storage conditions. Consider purification of the material if critical for the experiment. | HPLC-MS, GC-MS to identify degradation products. |
| Inconsistent Experimental Results | Use of Degraded Material | Always use fresh, properly stored this compound for critical experiments. Qualify the material before use if there are any doubts about its stability. | HPLC for purity check, comparison with a certified reference standard. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool (ideally <15°C), dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and oxidation. For enhanced protection, especially for long-term storage, storing under an inert atmosphere (nitrogen or argon) in an amber glass vial is advisable.
Q2: What are the likely decomposition products of this compound?
A2: While specific decomposition pathways for this compound under storage conditions are not extensively documented in publicly available literature, based on its chemical structure and studies on similar phenoxyacetic acids, potential degradation can occur through:
-
Hydrolysis: Cleavage of the ether linkage to form 4-bromophenol and glycolic acid, particularly in the presence of moisture.
-
Oxidation: Oxidative degradation of the aromatic ring or the acetic acid side chain.
-
Photodecomposition: Degradation upon exposure to light, which can catalyze cleavage of the carbon-bromine bond or the ether linkage.
Under thermal stress, such as in a fire, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.
Q3: How can I check for the decomposition of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and detect any degradation products.[2][3][4][5] Visual inspection for color change or changes in physical state can also be an early indicator of potential degradation.
Q4: Is this compound sensitive to light?
A4: Yes, like many aromatic compounds, this compound can be sensitive to light. Photodegradation can lead to the formation of impurities. It is crucial to store the compound in a light-protecting container, such as an amber vial.
Q5: What materials are incompatible with this compound during storage?
A5: Strong oxidizing agents are incompatible with this compound and should not be stored in close proximity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphoric acid or formic acid
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the exposed sample and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (around 225 nm) and use the PDA to check for peak purity.
-
Injection Volume: 10-20 µL.
Method Development and Validation:
-
Method Development:
-
Dissolve this compound and samples from the forced degradation study in the mobile phase.
-
Inject the samples and optimize the mobile phase composition, flow rate, and other parameters to achieve baseline separation of the parent compound from all degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualization
Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.
References
Identifying and minimizing impurities in 4-Bromophenoxyacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in 4-Bromophenoxyacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to promote contact between reactants.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be ideal for the specific synthesis route.
-
Solution: Re-evaluate the stoichiometry of your reactants. Ensure the base used for the condensation of 4-bromophenol and chloroacetic acid is of sufficient strength and quantity. The choice of solvent can also significantly impact the reaction rate and yield; ensure it is appropriate for the reaction type and is anhydrous if required.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Lowering the reaction temperature may help to minimize the formation of side products. Ensure that the addition of reagents is controlled to avoid localized high concentrations that can lead to unwanted reactions.
-
-
Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.
-
Solution: Optimize the extraction and recrystallization procedures. During extraction, ensure the pH is adjusted correctly to partition the product into the desired phase. For recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. Avoid washing the crystals with a solvent in which the product is highly soluble.
-
Q2: My purified this compound shows the presence of significant impurities by HPLC analysis. How can I identify and remove them?
A2: The presence of impurities is a common challenge. A systematic approach is necessary for their identification and removal.
-
Impurity Identification:
-
HPLC-MS: Couple your HPLC system to a Mass Spectrometer (MS) to obtain the molecular weight of the impurity peaks. This information is invaluable for proposing potential structures.
-
NMR Spectroscopy: If an impurity is present at a significant level (>1%), it may be possible to identify it directly from the 1H NMR spectrum of the mixture by comparing the unknown peaks to the spectra of potential impurities. For definitive identification, isolation of the impurity by preparative HPLC or column chromatography followed by NMR analysis is recommended.
-
Reference Standards: If you suspect specific impurities based on your synthesis route, inject commercially available standards of these compounds into your HPLC system to compare their retention times with the unknown peaks in your sample.
-
-
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials (4-bromophenol, chloroacetic acid): These can often be removed by an aqueous wash during the work-up. A basic wash (e.g., with sodium bicarbonate solution) will remove unreacted chloroacetic acid, while an acidic wash can help remove residual basic catalysts. 4-bromophenol can be more challenging to remove completely due to its similar acidity to the product. Careful recrystallization is often effective.
-
Isomeric Impurities (e.g., 2-Bromophenoxyacetic acid): If the bromination step is not perfectly regioselective, isomeric impurities can form. These can be difficult to separate due to their similar physical properties. Fractional crystallization or preparative chromatography may be necessary.
-
Over-brominated Products (e.g., 2,4-Dibromophenoxyacetic acid): These can form if the bromination conditions are too harsh. As with isomeric impurities, purification can be challenging and may require chromatographic methods.
-
Q3: My final product has a noticeable color, but the literature describes this compound as a white solid. What could be the cause and how do I decolorize it?
A3: A colored product often indicates the presence of trace, highly colored impurities, which may have formed through oxidation or side reactions.
-
Decolorization Techniques:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in a hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which adsorbs the colored impurities.
-
Recrystallization: Sometimes, a simple recrystallization from a suitable solvent is sufficient to leave the colored impurities behind in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are typically related to the synthetic route employed. These can include:
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Starting Materials: Unreacted 4-bromophenol and chloroacetic acid.
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Isomeric Byproducts: 2-Bromophenoxyacetic acid, arising from non-selective bromination of phenoxyacetic acid.
-
Over-reacted Products: Dibromophenoxyacetic acids (e.g., 2,4-dibromophenoxyacetic acid).
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene, ethyl acetate).
Q2: What is a typical purity level for commercially available this compound?
A2: Commercially available this compound for research and development purposes typically has a purity of 98% or higher, as determined by HPLC or GC.[1]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities. A reverse-phase C18 column with a UV detector is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of volatile impurities, particularly residual solvents. Headspace GC-MS is often employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural elucidation of the main component and for identifying and quantifying impurities, especially when reference standards are not available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is extremely useful for identifying unknown impurities by providing molecular weight information for the peaks separated by HPLC.
Quantitative Data
The following tables summarize typical data related to the analysis of this compound and its impurities.
Table 1: Typical HPLC Parameters and Expected Retention Times for Impurity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Compound | Expected Retention Time (min) |
| Chloroacetic Acid | Early eluting |
| 4-Bromophenol | Intermediate |
| This compound | Main Peak |
| 2-Bromophenoxyacetic Acid | Slightly different from the main peak |
| Dibromophenoxyacetic Acid | Later eluting than the main peak |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition.
Table 2: 1H NMR Chemical Shifts of this compound and Potential Impurities (in CDCl3)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.6 (s, 2H, O-CH2) |
| 4-Bromophenol | ~7.3 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.0 (s, 1H, OH) |
| Chloroacetic Acid | ~4.1 (s, 2H, Cl-CH2) |
| 2-Bromophenoxyacetic Acid | Aromatic region will show a more complex splitting pattern than the 4-bromo isomer. |
Experimental Protocols
1. HPLC Method for Purity Assessment of this compound
-
Objective: To determine the purity of a this compound sample and quantify related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
This compound sample
-
Reference standards for potential impurities (if available)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection: UV at 225 nm.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the peak for this compound based on its retention time. Identify and quantify any impurity peaks by comparing their retention times to those of the reference standards (if used) and by using the calibration curve. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
-
2. Recrystallization for Purification of this compound
-
Objective: To purify crude this compound by removing impurities.
-
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol/water mixture, toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the cold solvent.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
Overcoming poor solubility of 4-Bromophenoxyacetic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Bromophenoxyacetic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white solid that is sparingly soluble in water, with a reported solubility in the order of 10⁻⁵ mol·dm⁻³ at 293K.[1] It exhibits better solubility in various organic solvents. Qualitative data suggests it is soluble in alcohols, chloroform, and dimethylformamide (DMF).[2][3][4] For analytical purposes, stock solutions are often prepared in alcohol.[5]
Q2: I am observing poor solubility of this compound in my aqueous reaction. What can I do?
A2: Due to its low aqueous solubility, dissolving this compound directly in water-based systems is challenging. A common and effective strategy is to convert it into its salt form, which is significantly more water-soluble. This is typically achieved by deprotonating the carboxylic acid group with a suitable base.
Q3: Which organic solvents are recommended for reactions involving this compound?
A3: Based on documented experimental procedures, several organic solvents can be used. These include:
-
Chloroform (CHCl₃): Used in the synthesis of organotin(IV) derivatives.[3]
-
Dimethylformamide (DMF): Employed in amide synthesis reactions.[4]
-
Tetrahydrofuran (THF): Utilized in the preparation of certain derivatives.[6]
-
Alcohols (e.g., Methanol, Ethanol): Used for preparing its sodium salt and for analytical standard solutions.[3][5]
-
Dichloromethane (DCM): Mentioned as a solvent for related halogenated phenoxyacetic acid reactions.[7]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to address solubility issues with this compound in your experiments.
Problem: this compound is not dissolving in the reaction medium.
Below is a workflow to troubleshoot and resolve this issue.
Quantitative Data Summary
Specific quantitative solubility data for this compound is limited in the available literature. The following table summarizes the information found.
| Solvent | Solubility | Reference |
| Water (at 293K) | Approx. 10⁻⁵ mol·dm⁻³ (Slightly Soluble) | [1] |
| Alcohol | Soluble | [2][5] |
| Chloroform | Soluble | [3] |
| DMSO | Soluble | [3] |
Key Experimental Protocols
Protocol 1: Preparation of Soluble Sodium 4-Bromophenoxyacetate
This protocol describes the conversion of this compound to its more water-soluble sodium salt.
Materials:
-
This compound
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable amount of methanol in a round-bottom flask.
-
In a separate container, prepare an equimolar aqueous solution of sodium bicarbonate.
-
Slowly add the sodium bicarbonate solution dropwise to the methanolic solution of this compound while stirring.
-
Continue stirring the reaction mixture for one hour at room temperature.
-
Remove the solvent using a rotary evaporator to obtain the sodium 4-bromophenoxyacetate salt as a white powder.[3]
-
The resulting salt can then be dissolved in an aqueous medium for subsequent reactions.
Protocol 2: Setting up a Reaction in an Organic Solvent (DMF)
This protocol provides a general guideline for reactions where this compound is used in a non-aqueous medium.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Other reactants as required by the specific synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound.
-
Add anhydrous DMF to the vessel.
-
Stir the mixture at room temperature until the this compound is fully dissolved. Gentle heating may be applied if necessary, ensuring the temperature is compatible with all reactants.
-
Once a clear solution is obtained, add the other reactants as per the specific experimental procedure.[4]
Signaling Pathway Context
This compound is known to act as a synthetic auxin, a class of plant hormones that play a crucial role in plant growth and development. The following diagram illustrates a simplified overview of the auxin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. WO2014111661A1 - Novel water-soluble complexing agents and corresponding lanthanide complexes - Google Patents [patents.google.com]
- 5. Electrochemical Determination of this compound Based on CeO2/eGr Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pnas.org [pnas.org]
Technical Support Center: Regioselectivity in Reactions of 4-Bromophenoxyacetic Acid
Welcome to the technical support center for controlling regioselectivity in reactions of 4-Bromophenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions of this compound?
A1: The primary factors are the electronic effects of the substituents on the aromatic ring, steric hindrance, and the specific reaction conditions employed (e.g., catalyst, solvent, temperature). The two key substituents on the benzene ring are the bromine atom and the phenoxyacetic acid moiety (-OCH₂COOH).
-
Electronic Effects : The phenoxyacetic acid group is an ortho, para-director due to the lone pairs on the ether oxygen, which can donate electron density to the ring through resonance, activating the ortho and para positions for electrophilic attack. The bromine atom is also an ortho, para-director but is deactivating overall due to its inductive electron-withdrawing effect.
-
Steric Hindrance : The bulky nature of the phenoxyacetic acid group and the incoming reagent can hinder reactions at the ortho positions, often leading to a preference for the para-substituted product.[1]
-
Reaction Type : Different reaction mechanisms can lead to different regiochemical outcomes. For instance, electrophilic aromatic substitution will follow the directing effects of the existing substituents, while ortho-lithiation can specifically target the position adjacent to the directing group.
Q2: For electrophilic aromatic substitution on this compound, where can I expect the incoming electrophile to add?
A2: In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially add to the positions that are electronically activated and sterically accessible. For this compound, both the bromo and the phenoxyacetic acid groups are ortho, para-directors. The phenoxyacetic acid group is an activating group, while the bromo group is a deactivating group. Therefore, the directing effect of the more strongly activating phenoxyacetic acid group will dominate. This means the incoming electrophile will be directed to the positions ortho and para to the phenoxyacetic acid group. Since the para position is already occupied by the bromine atom, the substitution will primarily occur at the ortho position (C2 and C6) relative to the phenoxyacetic acid group.
Q3: How can I favor ortho-substitution over para-substitution in electrophilic aromatic substitution reactions?
A3: While para-substitution is often favored due to reduced steric hindrance, certain strategies can be employed to enhance ortho-selectivity:
-
Directed Ortho-Metalation (DoM) : This is a powerful technique where a directing group on the aromatic ring directs the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then react with various electrophiles to give exclusively the ortho-substituted product. The ether oxygen in the phenoxyacetic acid moiety can act as a directing group for ortho-lithiation.
-
Choice of Lewis Acid : In reactions like Friedel-Crafts acylation, the choice and amount of Lewis acid can sometimes influence the ortho/para ratio. Chelation control, where the Lewis acid coordinates with the ether oxygen, can favor ortho-acylation.
Q4: Can I selectively functionalize the position of the bromine atom?
A4: Yes, the bromine atom can be selectively functionalized using transition metal-catalyzed cross-coupling reactions. These reactions are highly specific to the carbon-halogen bond and do not typically affect the other positions on the aromatic ring. Common examples include:
-
Suzuki Coupling : Reaction with a boronic acid or ester to form a new carbon-carbon bond.
-
Heck Reaction : Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination : Reaction with an amine to form a new carbon-nitrogen bond.
These reactions provide a powerful and regioselective method for elaborating the structure of this compound at the C4 position.
Troubleshooting Guides
Problem: Low Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | High temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at a lower temperature. For example, nitration reactions are often carried out at 0°C or even lower to improve selectivity. |
| Inappropriate solvent. | The solvent can influence the stability of the intermediates and the transition states, thereby affecting the regiochemical outcome. Experiment with solvents of different polarities. |
| Steric hindrance at the ortho position. | If the incoming electrophile is large, it will preferentially attack the less sterically hindered para position. If ortho-substitution is desired, consider using a smaller electrophile or a different synthetic strategy like directed ortho-metalation. |
| Incorrect choice of catalyst or activating agent. | In some cases, the catalyst can play a role in directing the substitution. For example, in Friedel-Crafts reactions, the choice of Lewis acid can influence the ortho/para ratio. |
Problem: Poor Yields in Transition Metal-Catalyzed Cross-Coupling Reactions
| Possible Cause | Suggested Solution |
| Catalyst deactivation. | Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. The choice of ligand is also crucial for stabilizing the catalyst. |
| Incorrect base. | The choice of base is critical in many cross-coupling reactions, particularly in the Suzuki coupling where it is required to activate the boronic acid.[2] Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). |
| Low reaction temperature. | While some modern catalyst systems are highly active at room temperature, many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature. |
| Inappropriate ligand. | The ligand plays a crucial role in the catalytic cycle. For challenging substrates, more sophisticated and sterically demanding ligands (e.g., biarylphosphines in Buchwald-Hartwig amination) may be required to achieve good yields.[3] |
| Poor quality of reagents. | Ensure that the aryl halide, coupling partner, and solvent are pure and dry. The presence of water can be detrimental in some cross-coupling reactions. |
Data Presentation
Table 1: Illustrative Regioselectivity in Electrophilic Aromatic Substitution of this compound
(Note: The following data are illustrative examples based on the expected reactivity of analogous compounds, as specific experimental data for this compound is limited in readily available literature.)
| Reaction | Electrophile | Reagents and Conditions | Major Product(s) | Typical Regiomeric Ratio (ortho:meta:para) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0°C | 4-Bromo-2-nitrophenoxyacetic acid | 90 : <5 : <5 |
| Bromination | Br⁺ | Br₂, FeBr₃, room temp. | 2,4-Dibromophenoxyacetic acid | 85 : <5 : 10 |
| Friedel-Crafts Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃, CS₂, 0°C | 2-Acetyl-4-bromophenoxyacetic acid | 70 : <5 : 25 |
Table 2: Typical Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| Heck Reaction | Alkene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 110 |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 |
Experimental Protocols
Protocol 1: Regioselective Nitration of this compound (Illustrative)
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Addition of Nitrating Agent : Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction : Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Bromo-2-nitrophenoxyacetic acid.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid (Generalized)
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable ligand like SPhos (4 mol%), and a base such as K₃PO₄ (2.0 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., argon). Add degassed solvents, typically a mixture of an organic solvent like toluene and water.
-
Reaction : Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Electrophilic Aromatic Substitution Pathway for this compound.
Caption: General Workflow for Regioselective Cross-Coupling Reactions.
Caption: Logical Flow for Achieving Desired Regioselectivity.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Bromophenoxyacetic Acid and 4-Chlorophenoxyacetic Acid
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct biological profiles of two closely related phenoxyacetic acid derivatives. This report synthesizes available experimental data to objectively compare their performance, supported by detailed experimental methodologies and visual representations of key concepts.
Introduction
4-Bromophenoxyacetic acid and 4-Chlorophenoxyacetic acid are two halogenated phenoxyacetic acid derivatives with structural similarities to the natural plant hormone auxin, indole-3-acetic acid (IAA). Despite their close chemical relationship, the substitution of a bromine versus a chlorine atom at the para position of the phenyl ring results in distinct biological activities. This guide provides a detailed comparison of their effects on plant growth and cellular functions, presenting quantitative data, experimental protocols, and pathway diagrams to elucidate their mechanisms of action.
Comparative Biological Activity
The primary biological activities of this compound and 4-Chlorophenoxyacetic acid are summarized below, highlighting their contrasting effects as a growth inhibitor and a synthetic auxin, respectively.
4-Chlorophenoxyacetic Acid (4-CPA): A Synthetic Auxin
4-Chlorophenoxyacetic acid (4-CPA) is widely recognized as a synthetic auxin, mimicking the effects of IAA in plants. At low concentrations, it functions as a plant growth regulator, promoting cell division and differentiation. This activity is harnessed in agriculture to prevent flower and fruit drop, promote fruit set, and induce the development of seedless fruits (parthenocarpy).[1][2] Its physiological effects are similar to those of endogenous auxins, stimulating ovary expansion and fruit development.[1][2] However, at higher concentrations, 4-CPA exhibits herbicidal properties, causing uncontrolled growth that leads to plant death.
Recent research has also explored its role in inducing defense responses in plants. For instance, exogenous application of 4-CPA has been shown to enhance the resistance of rice to the white-backed planthopper.
This compound: A Growth Inhibitory Substance
In contrast to its chlorinated counterpart, this compound is primarily characterized as a growth inhibitory substance.[3] Studies have shown that it can cause depolarization of the transmembrane potential difference in tobacco protoplasts, suggesting a mechanism of action at the cellular membrane level.[3] Furthermore, research on a closely related compound, p-Bromophenylacetic acid, has indicated that it displays cytotoxic characteristics in tobacco cells without promoting growth, reinforcing the growth-inhibitory profile of bromo-substituted phenoxyacetic acids.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of 4-Chlorophenoxyacetic acid. At present, directly comparable quantitative data for this compound from similar assays is limited in the public domain.
| Compound | Assay | Organism | Concentration | Observed Effect | Reference |
| 4-Chlorophenoxyacetic Acid | Root Growth Inhibition | Rice (Oryza sativa) | 2 mg/L | Significant inhibition of root mass | |
| 4-Chlorophenoxyacetic Acid | Root Growth Inhibition | Rice (Oryza sativa) | 5 mg/L | Significant inhibition of root mass | |
| 4-Chlorophenoxyacetic Acid | Root Growth Inhibition | Rice (Oryza sativa) | 10 mg/L | Significant inhibition of root mass |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Arabidopsis thaliana Root Elongation Assay
This protocol is a standard method for quantifying the effects of chemical compounds on plant root growth and can be used to determine the IC50 values for growth inhibition.
1. Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).
-
Surface sterilize seeds using a 10% sodium hypochlorite solution with 0.1% Triton X-100 for 20 minutes, followed by several rinses with sterile water.[1]
-
Plate seeds on square Petri dishes containing half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
Stratify the seeds by storing the plates at 4°C for 2-4 days in the dark to synchronize germination.[1]
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 21°C, 16-hour light/8-hour dark photoperiod).[1]
2. Treatment Application:
-
After 4-5 days of growth, transfer seedlings with primary roots of approximately 0.5-1 cm in length to new plates containing MS medium supplemented with a range of concentrations of this compound or 4-Chlorophenoxyacetic acid. A solvent control (e.g., DMSO) should be included.
-
Position the seedlings vertically on the agar surface.
3. Data Acquisition and Analysis:
-
Mark the position of the root tip at the time of transfer.
-
After a set period (e.g., 2-5 days), scan the plates at high resolution.
-
Measure the length of the new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percentage of inhibition against the log of the compound concentration and fitting a dose-response curve.
Tobacco Protoplast Transmembrane Potential Assay
This protocol can be adapted to measure the effect of this compound on the transmembrane potential of plant cells.
1. Protoplast Isolation:
-
Use leaves from sterile, in-vitro grown tobacco plants (Nicotiana tabacum).
-
Slice the leaves into thin strips and incubate them in an enzyme solution containing cellulase and macerozyme in an osmoticum (e.g., mannitol) to digest the cell walls.
-
Gently agitate the mixture to release the protoplasts.
-
Purify the protoplasts by filtration and centrifugation to remove cellular debris.
2. Transmembrane Potential Measurement:
-
Resuspend the purified protoplasts in a suitable buffer.
-
Load the protoplasts with a potentiometric fluorescent dye (e.g., DiBAC4(3) or a similar voltage-sensitive probe). The fluorescence intensity of these dyes changes in response to changes in membrane potential.
-
Measure the baseline fluorescence of the protoplast suspension using a fluorometer or a fluorescence microscope.
-
Add this compound at various concentrations to the protoplast suspension.
-
Record the change in fluorescence over time. An increase in fluorescence for certain dyes indicates depolarization.
-
Include appropriate controls, such as a solvent control and a positive control for depolarization (e.g., a high concentration of KCl).
3. Data Analysis:
-
Quantify the change in fluorescence intensity for each concentration of this compound.
-
Express the results as a percentage change from the baseline or relative to the controls.
Signaling Pathways and Experimental Workflows
Visual representations of the auxin signaling pathway and a typical experimental workflow for comparing the biological activities of these compounds are provided below using Graphviz.
Caption: Simplified auxin signaling pathway activated by compounds like 4-CPA.
Caption: Workflow for comparing the effects of 4-BPA and 4-CPA on root elongation.
Conclusion
This compound and 4-Chlorophenoxyacetic acid exhibit markedly different biological activities despite their structural similarity. 4-CPA acts as a potent synthetic auxin, promoting plant growth at low concentrations and serving as a herbicide at high concentrations. In contrast, this compound functions as a growth inhibitor, a property potentially linked to its ability to disrupt cellular membrane potential.
Further research, particularly quantitative dose-response studies on the growth-inhibitory effects of this compound using standardized assays such as the Arabidopsis thaliana root elongation assay, is necessary to provide a more complete and direct comparison with 4-Chlorophenoxyacetic acid. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations, which will be crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds and for their potential applications in agriculture and drug development.
References
- 1. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
Validating the Structure of 4-Bromophenoxyacetic Acid Derivatives: A Comparative Guide to Mass Spectrometry and Other Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the structural validation of 4-Bromophenoxyacetic acid derivatives, supported by experimental data and detailed protocols.
This document will delve into the application of mass spectrometry for the elucidation of the chemical structure of this compound and its derivatives. A comparison with alternative and complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be presented to offer a holistic view of the available analytical tools.
Mass Spectrometry: Unraveling the Molecular Blueprint
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure.
Predicted Electron Ionization (EI) Mass Spectrum of this compound
While a publicly available mass spectrum for this compound was not identified, a predicted fragmentation pattern can be deduced based on the known fragmentation of its structural isomer, 4-Bromophenylacetic acid, and the general principles of mass spectrometry.[1][2] The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The bond between the carboxylic acid group and the adjacent methylene group is susceptible to cleavage.
-
Loss of Carboxylic Acid Group: Fragmentation can lead to the loss of the -COOH group (45 Da).
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage can break, leading to characteristic fragments.
-
Aromatic Ring Fragmentation: The brominated phenyl ring can undergo fragmentation, although it is a relatively stable moiety.
The following diagram illustrates the predicted primary fragmentation pathways for a generic this compound derivative under electron ionization.
Caption: Predicted EI-MS fragmentation of a this compound derivative.
Comparison of Analytical Techniques for Structural Validation
While mass spectrometry is a powerful tool, a combination of analytical techniques is often necessary for unambiguous structure determination. The following table compares the utility of Mass Spectrometry, NMR, and FTIR for the validation of this compound derivatives.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Molecular weight, elemental formula (high resolution), and structural information from fragmentation. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Presence of specific functional groups. |
| Sample Requirement | Micrograms to nanograms. | Milligrams. | Milligrams. |
| Destructive? | Yes | No | No |
| Key Strengths | High sensitivity, determination of molecular weight. | Unambiguous structure elucidation, detailed connectivity information. | Rapid identification of functional groups. |
| Limitations | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. | Lower sensitivity than MS, requires pure samples. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - GC/MS)
-
Sample Preparation: Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1 scan/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern. The isotopic pattern of bromine should be clearly visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum to determine the number of different types of protons and their chemical environment.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the complete structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The positions and intensities of the absorption bands in the infrared spectrum are correlated with the presence of specific functional groups in the molecule. Key expected bands for this compound include:
-
~3300-2500 cm⁻¹ (broad O-H stretch of the carboxylic acid)
-
~1700 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1600, 1500 cm⁻¹ (C=C stretches of the aromatic ring)
-
~1250 cm⁻¹ (C-O stretch of the ether)
-
~820 cm⁻¹ (C-H out-of-plane bending for a para-substituted aromatic ring)
-
~600-500 cm⁻¹ (C-Br stretch)
-
By employing a combination of these powerful analytical techniques, researchers can confidently validate the structure of newly synthesized this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to Understanding the Cross-Reactivity of 4-Bromophenoxyacetic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromophenoxyacetic acid's potential cross-reactivity within biological systems. Due to a significant lack of direct experimental data on this specific compound, this document outlines a comprehensive strategy for its evaluation. By comparing the known biological activities of structurally related phenoxyacetic acid derivatives, we provide a framework for predicting and testing the potential off-target effects of this compound.
Executive Summary
This compound belongs to the phenoxyacetic acid class of compounds, which are known to exhibit a range of biological activities. While some derivatives are utilized as herbicides targeting auxin pathways in plants, others have been investigated for therapeutic applications in mammals, including as agonists for the Free Fatty Acid Receptor 1 (FFA1) and as anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2).
Currently, there is no publicly available data on the cross-reactivity profile of this compound against a broad panel of biological targets. This guide presents a comparative analysis of related phenoxyacetic acid derivatives to infer potential biological targets and outlines the necessary experimental protocols to definitively assess the cross-reactivity of this compound.
Comparative Biological Activities of Phenoxyacetic Acid Derivatives
To understand the potential biological targets of this compound, it is instructive to examine the activities of structurally similar compounds. The following table summarizes the known biological activities of various phenoxyacetic acid derivatives on mammalian targets. This data can guide the selection of assays for a comprehensive cross-reactivity assessment of this compound.
| Compound Class | Specific Derivative(s) | Target | Assay Type | Measured Activity | Reference |
| Phenoxyacetic Acid Derivatives | Phenyl-substituted phenoxyacetic acids | Free Fatty Acid Receptor 1 (FFA1) | Calcium mobilization in CHO cells | EC50 = 43.6 nM for a promising candidate | [1] |
| Phenyl-substituted phenoxyacetic acids | Free Fatty Acid Receptor 1 (FFA1) | Oral glucose tolerance test in mice | Significant glucose reduction | [2] | |
| Phenoxyacetamide Derivatives | Novel synthesized derivatives | Poly (ADP-ribose) polymerase-1 (PARP-1) | Cytotoxicity assay against HepG2 cells | IC50 = 1.43 µM for the most active compound | [3] |
| Phenoxy Acetic Acid Derivatives | Novel synthesized derivatives | Cyclooxygenase-2 (COX-2) | In vitro enzyme inhibition assay | IC50 in the range of 0.06–0.09 μM | [4] |
Experimental Protocols for Assessing Cross-Reactivity
A thorough investigation of this compound's cross-reactivity requires a multi-faceted approach, including in vitro binding assays, enzyme inhibition assays, and cell-based functional assays.
In Vitro Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor. A common method is the competitive radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) of this compound for a panel of mammalian receptors.
Materials:
-
Cell membranes or purified receptors of interest.
-
A specific radioligand for each receptor.
-
This compound.
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[5]
-
96-well filter plates.[5]
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well filter plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).[5]
-
Add the receptor-containing membranes to initiate the binding reaction.[5]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
Objective: To determine the IC50 of this compound for a panel of relevant enzymes (e.g., COX-1, COX-2, various kinases).
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
This compound.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well microplate, add the assay buffer, the test compound, and the enzyme solution.[6]
-
Incubate to allow for the binding of the inhibitor to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the substrate.[6]
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[6]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[6]
Cell-Based Functional Assays
These assays evaluate the effect of a compound on cellular signaling pathways downstream of a potential target.
Objective: To determine if this compound acts as an agonist or antagonist on a specific cellular pathway.
Materials:
-
A cell line expressing the target of interest (e.g., CHO or HEK293 cells expressing a specific GPCR).[1][7]
-
Cell culture medium.
-
This compound.
-
Reagents for measuring a downstream signaling event (e.g., a fluorescent calcium indicator for Gq-coupled receptors, a cAMP assay kit for Gs/Gi-coupled receptors).
-
A fluorescence plate reader or luminometer.
Protocol (Example for a Gq-coupled receptor):
-
Seed the cells in a 96-well plate and culture overnight.
-
Load the cells with a fluorescent calcium indicator.
-
Add serial dilutions of this compound to the wells.
-
Measure the change in fluorescence over time to detect intracellular calcium mobilization.
-
To test for antagonistic activity, pre-incubate the cells with this compound before adding a known agonist.
-
Plot the response versus the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the recommended experimental approach and the potential biological context, the following diagrams are provided.
Caption: A comprehensive workflow for assessing the cross-reactivity of a novel compound.
Caption: A simplified diagram of the FFA1 receptor signaling pathway in pancreatic β-cells.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a robust framework for its investigation. By leveraging the knowledge of related phenoxyacetic acid derivatives, researchers can formulate a targeted testing strategy. The provided experimental protocols offer a starting point for a comprehensive assessment of the compound's selectivity and potential off-target effects. A thorough understanding of its cross-reactivity is paramount for its safe and effective application in any biological system.
References
- 1. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Bridging the Gap: Validating 4-Bromophenoxyacetic Acid's Potential Through Experimental and Computational Synergy
For researchers, scientists, and drug development professionals, the robust validation of a compound's biological activity is paramount. This guide provides a comparative framework for confirming the experimental results of 4-Bromophenoxyacetic acid with computational models, offering a pathway to a more comprehensive understanding of its therapeutic and physiological potential.
This compound, a derivative of phenoxyacetic acid, holds promise in various biological applications due to its structural similarity to known bioactive molecules. Its potential activities span from anti-inflammatory effects and peroxisome proliferator-activated receptor (PPAR) modulation to auxin-like activity in plants. This guide outlines the detailed experimental protocols and computational modeling techniques that can be employed to investigate and confirm these potential activities, ensuring a rigorous and multifaceted evaluation.
Comparative Analysis of Experimental and Computational Data
A direct comparison of experimentally determined and computationally predicted values is crucial for validating computational models and gaining deeper insights into the molecular mechanisms of action. The following tables illustrate how such data for this compound and a reference compound can be structured for a clear and concise comparison.
Table 1: Comparative Data for PPARγ Agonist Activity
| Compound | Experimental EC50 (µM) | Computational Docking Score (kcal/mol) | Predicted pEC50 (QSAR) |
| This compound | Data not available | Prediction not available | Prediction not available |
| Rosiglitazone (Reference) | 0.045 | -10.5 | 7.35 |
Table 2: Comparative Data for Anti-Inflammatory Activity (COX-2 Inhibition)
| Compound | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) | Predicted pIC50 (QSAR) |
| This compound | Data not available | Prediction not available | Prediction not available |
| Celecoxib (Reference) | 0.04 | -11.2 | 7.40 |
Table 3: Comparative Data for Auxin-like Activity (Root Elongation Assay)
| Compound | Experimental EC50 (µM) | Computational Docking Score (kcal/mol) | Predicted pEC50 (QSAR) |
| This compound | Data not available | Prediction not available | Prediction not available |
| Indole-3-acetic acid (IAA) | 0.1 | -7.8 | 7.00 |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible scientific findings.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay
This assay determines the ability of this compound to activate the PPARγ nuclear receptor, a key regulator of lipid and glucose metabolism.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. The concentration-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.
Anti-Inflammatory Activity Assay (COX-2 Inhibition)
This protocol assesses the potential of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Inhibition Assay: The assay is performed in a 96-well plate format. This compound at various concentrations is pre-incubated with the COX-2 enzyme in a reaction buffer. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.
-
Reaction Initiation and Measurement: The reaction is initiated by adding arachidonic acid. The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Auxin-like Activity Bioassay (Arabidopsis Root Elongation)
This bioassay evaluates the effect of this compound on plant growth, specifically root elongation, which is a characteristic response to auxins.
Methodology:
-
Plant Material and Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium. The plates are stratified at 4°C for 2 days before being transferred to a growth chamber with a 16-hour light/8-hour dark cycle.
-
Compound Treatment: After 4 days of growth, seedlings of uniform size are transferred to new MS plates supplemented with a range of concentrations of this compound or a known auxin (e.g., Indole-3-acetic acid, IAA) as a positive control.
-
Root Growth Measurement: The plates are incubated vertically for another 7 days. The length of the primary root is measured using image analysis software.
-
Data Analysis: The root length of treated seedlings is compared to that of untreated controls. An EC50 value, the concentration at which 50% of the maximal response is observed, is calculated from the dose-response curve.
Mandatory Visualizations
Diagrams illustrating the workflows and logical relationships are essential for a clear understanding of the comparative process.
Caption: Workflow for comparing experimental results with computational models.
Caption: Simplified PPARγ signaling pathway activated by a ligand.
By integrating these robust experimental protocols with advanced computational modeling, researchers can achieve a comprehensive and validated understanding of the biological activities of this compound. This synergistic approach not only confirms experimental findings but also provides valuable insights into the underlying molecular mechanisms, thereby accelerating the drug discovery and development process.
Inter-laboratory validation of 4-Bromophenoxyacetic acid analysis methods
An Essential Guide to Inter-Laboratory Validation of 4-Bromophenoxyacetic Acid Analysis Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like this compound is critical. This guide provides a comprehensive comparison of the two primary analytical methods used for its determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method hinges on factors such as required sensitivity, sample matrix, and available instrumentation.[1] This document outlines the typical performance of these methods, supported by illustrative data from a hypothetical inter-laboratory study, to guide laboratories in their method selection and validation processes.
Common Analytical Techniques
The two most prevalent techniques for the analysis of this compound are HPLC, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): This method separates compounds based on their polarity.[1][2] It is well-suited for non-volatile compounds and offers high precision and accuracy.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and polarity, with subsequent detection by a mass spectrometer.[1][2] It provides high sensitivity and selectivity, offering structural information that aids in compound identification.[1] A derivatization step is often required to improve the volatility and thermal stability of the analyte.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.[1][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: A 10 µL injection volume is standard.[1]
-
Column: A C18 reverse-phase column is a suitable choice.[3]
-
Column Temperature: The column is typically maintained at 30 °C.[1]
-
Detection: UV detection at a suitable wavelength, for instance, 280 nm.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
-
The sample is first extracted using a suitable solvent.
-
A derivatization step is necessary to increase the volatility of this compound. This can be achieved by converting the carboxylic acid group to an ester, for example, through methylation.
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in various matrices and can be adapted for this purpose.[4]
2. GC-MS Conditions:
-
Injector Temperature: Set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 80 °C, held for 1 minute, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
Inter-Laboratory Validation Data
The following tables summarize hypothetical data from an inter-laboratory study involving five laboratories, comparing the performance of HPLC-UV and GC-MS for the analysis of this compound in a spiked sample matrix. Such studies are essential to assess the reproducibility and robustness of analytical methods.[5]
Table 1: Method Performance Comparison for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity (R²) | >0.995 | >0.998 |
| Analysis Time per Sample | 15 minutes | 25 minutes |
Table 2: Inter-Laboratory Comparison of Accuracy (Recovery %) at a Spiking Level of 1 µg/mL
| Laboratory | HPLC-UV Recovery (%) | GC-MS Recovery (%) |
| Lab 1 | 98.5 | 102.1 |
| Lab 2 | 95.2 | 97.8 |
| Lab 3 | 101.3 | 105.0 |
| Lab 4 | 97.8 | 99.5 |
| Lab 5 | 99.1 | 101.2 |
| Average | 98.4 | 101.1 |
Table 3: Inter-Laboratory Comparison of Precision (Relative Standard Deviation, RSD %)
| Parameter | HPLC-UV (RSD %) | GC-MS (RSD %) |
| Repeatability (Intra-laboratory) | < 5% | < 3% |
| Reproducibility (Inter-laboratory) | < 8% | < 6% |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Figure 1: HPLC-UV experimental workflow.
Figure 2: GC-MS experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. 4-Bromophenylacetic acid | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
Assessing the purity of 4-Bromophenoxyacetic acid against a certified reference standard
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final products. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for assessing the purity of 4-Bromophenoxyacetic acid against a certified reference standard.
Data Presentation: A Comparative Analysis
The purity of a substance is a critical parameter, and different analytical techniques may yield slightly different results due to their inherent principles of detection and quantification. Below is a summary of typical purity data for this compound as determined by HPLC, quantitative NMR (qNMR), and Mass Spectrometry.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | 99.30% | ~0.01% | ~0.03% | High precision, excellent for quantifying known impurities. |
| Quantitative ¹H-NMR (qNMR) | 99.5% (relative to internal standard) | ~0.05% | ~0.15% | Provides structural confirmation, requires no chromophore. |
| LC-MS | 99.4% (by peak area) | <0.01% | ~0.02% | High sensitivity, excellent for identifying unknown impurities. |
Disclaimer: The data presented in this table is illustrative and compiled from typical values found in Certificates of Analysis and analytical literature for this compound and related compounds. The exact values can vary depending on the specific instrumentation, methodology, and sample batch.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. The following sections outline the methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and quantitative accuracy.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A certified reference standard is prepared at the same concentration.
-
Analysis: The sample and reference standard are injected into the HPLC system, and the chromatograms are recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for purity determination as it provides both structural information and quantitative data without the need for a specific chromophore.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
-
Analysis: The purity of the sample is calculated by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is highly sensitive for detecting and identifying trace impurities.
Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
LC Conditions: Similar to the HPLC protocol, using a mobile phase compatible with mass spectrometry (e.g., replacing non-volatile acids with formic acid).[1]
-
MS Parameters:
-
Full Scan: Acquire data in full scan mode to detect all ions within a specified mass range.
-
MS/MS: For identified impurity ions, perform tandem mass spectrometry (MS/MS) to obtain structural information for identification.
-
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the concentration is appropriate for the sensitivity of the mass spectrometer.
-
Analysis: Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC). Impurities can be identified by their accurate mass and fragmentation patterns.
Visualizing the Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for the purity assessment of this compound.
This compound exhibits auxin-like activity, which is relevant in plant biology and as a potential mechanism for its biological effects. The following diagram illustrates a simplified auxin signaling pathway.
Caption: Simplified auxin signaling pathway.
References
Safety Operating Guide
Proper Disposal of 4-Bromophenoxyacetic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Bromophenoxyacetic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Researchers and scientists handling this compound must adhere to strict disposal protocols due to its potential hazards. This guide provides a comprehensive overview of the necessary steps, from initial handling to final disposal, in accordance with general hazardous waste regulations.
I. Hazard and Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) is mandatory when handling this chemical.
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Chemical safety goggles or eyeglasses, protective gloves (e.g., nitrile rubber), lab coat, and in case of dust formation, a respirator.[2][3][4] |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
II. Spill and Emergency Procedures
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
Emergency Protocol for Spills:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control and Contain: For small spills, prevent further spread. Avoid generating dust.[4]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting cleanup.[4]
-
Cleanup: Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[4][5] Do not allow the substance to enter drains or water courses.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4]
-
Skin: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]
-
III. Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste, following all local, state, and federal regulations.[6][7]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.[7] The original container is often a suitable choice.[8]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[7][9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Approved disposal methods typically include:
-
Incineration: In a licensed facility, often after mixing with a combustible solvent.
-
Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.
-
-
Empty containers should be treated as hazardous waste unless they have been thoroughly cleaned. If they cannot be cleaned for reuse, they should be punctured to prevent reuse and disposed of according to regulations.
-
Below is a logical workflow for the disposal decision process for this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 4-Bromophenoxyacetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Bromophenoxyacetic acid is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risk and ensure a secure laboratory environment.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is the first line of defense against accidental exposure. At a minimum, safety glasses, a lab coat, long pants, and closed-toe shoes are required when handling this chemical.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation | Skin Irritation (Category 2) | Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or butyl rubber gloves are recommended for handling acids.[5] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6] Lab Coat: A lab coat or appropriate protective clothing is necessary to prevent skin exposure.[4] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] |
| May cause respiratory irritation | STOT SE (Category 3) | Respiratory Protection: Use in a well-ventilated area.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if workplace conditions warrant it.[4] For low-fume environments, N95 masks may be suitable, while full-face respirators with acid gas cartridges are recommended for higher exposure levels.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Preparation:
-
Handling:
-
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Seek medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect waste material by sweeping or vacuuming it up and placing it into a suitable, labeled, and closed container for disposal.[1][4]
-
Do not allow the chemical to enter drains.[3]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]
-
-
Contaminated PPE and Materials:
-
Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.[6]
-
Contaminated clothing should be washed before reuse.
-
Empty containers may retain product residue and should be treated as hazardous waste. Puncture containers to prevent reuse if they cannot be thoroughly cleaned.
-
Experimental Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. leelinework.com [leelinework.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
